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  • Product: 2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt
  • CAS: 39773-76-7

Core Science & Biosynthesis

Foundational

Chemical properties and molecular structure of 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt

Abstract This technical guide provides a comprehensive overview of the chemical properties and molecular structure of 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt. This document is intended for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties and molecular structure of 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the structural attributes, physicochemical properties, and potential synthetic routes of this compound. Furthermore, it outlines detailed experimental protocols for its characterization and discusses its potential therapeutic applications based on the well-established pharmacology of related phenylacetic acid derivatives.

Introduction

2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt is a derivative of phenylacetic acid, a class of compounds with significant importance in the pharmaceutical industry. Phenylacetic acid and its analogues are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The introduction of a cyclopentyloxy group at the alpha-carbon of the phenylacetic acid moiety can significantly influence its lipophilicity, metabolic stability, and interaction with biological targets. This guide aims to provide a detailed technical resource on this specific molecule, synthesizing available data and inferring properties based on the extensive knowledge of related chemical structures.

Molecular Structure and Chemical Identity

The molecular structure of 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt consists of a central phenylacetic acid backbone, which is substituted at the alpha-position with a cyclopentyl ether linkage. The acidic proton of the carboxylic acid is replaced by a sodium ion, forming the corresponding sodium salt.

Key Structural Features:

  • Chiral Center: The alpha-carbon atom is a chiral center, meaning the compound can exist as two enantiomers (R and S). The specific stereochemistry can significantly impact its pharmacological activity.

  • Aromatic Ring: The phenyl group is a key pharmacophore in many biologically active molecules, contributing to receptor binding through hydrophobic and pi-stacking interactions.

  • Cyclopentyl Ether Moiety: This bulky, lipophilic group can enhance the compound's ability to cross biological membranes and may influence its metabolic profile by sterically hindering access to the alpha-carbon.

  • Carboxylate Group: The sodium carboxylate group imparts water solubility to the molecule, which is a crucial property for pharmaceutical formulations.[2][3]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 39773-76-7ChemScene
Molecular Formula C₁₃H₁₅NaO₃Sapphire Bioscience
Molecular Weight 242.25 g/mol Sapphire Bioscience
Topological Polar Surface Area (TPSA) 46.53 ŲChemScene
Predicted LogP 2.7715ChemScene
Hydrogen Bond Acceptors 2ChemScene
Rotatable Bonds 4ChemScene

Synthesis and Manufacturing

Proposed Synthetic Pathway

A likely synthetic approach involves a two-step process starting from a derivative of mandelic acid (2-hydroxy-2-phenylacetic acid).

Step 1: Williamson Ether Synthesis

The hydroxyl group of a suitable mandelic acid ester (e.g., methyl mandelate) is deprotonated with a strong base to form an alkoxide. This alkoxide is then reacted with a cyclopentyl halide (e.g., cyclopentyl bromide) in a Williamson ether synthesis to form the corresponding 2-(cyclopentyloxy)-2-phenylacetic acid ester.

Step 2: Saponification

The resulting ester is then hydrolyzed using a base, such as sodium hydroxide, in a process known as saponification.[5][6][7] This step cleaves the ester linkage to yield the sodium salt of the carboxylic acid and the corresponding alcohol as a byproduct.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification Mandelic_Acid_Ester Methyl Mandelate Alkoxide Alkoxide Intermediate Mandelic_Acid_Ester->Alkoxide Strong Base (e.g., NaH) Ester_Product Methyl 2-(Cyclopentyloxy)-2-phenylacetate Alkoxide->Ester_Product Cyclopentyl_Halide Cyclopentyl Bromide Cyclopentyl_Halide->Ester_Product Final_Product 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt Ester_Product->Final_Product NaOH, H₂O, Heat Methanol Methanol Ester_Product->Methanol NaOH, H₂O, Heat

Caption: Proposed two-step synthesis of 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt.

Purification and Characterization of Intermediates and Final Product

Purification of the intermediate ester would likely be achieved through column chromatography. The final sodium salt product can be purified by recrystallization.

Characterization at each step is crucial for confirming the identity and purity of the synthesized compounds. The following analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the carbonyl (C=O) of the carboxylate and the C-O-C stretch of the ether.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Spectroscopic and Analytical Characterization

Due to the lack of publicly available spectra for 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt, the following are predicted spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the 7.2-7.5 ppm region). The proton at the alpha-carbon, being adjacent to both the phenyl ring and the oxygen of the ether, would likely appear as a singlet in the 4.5-5.0 ppm range. The protons of the cyclopentyl group would exhibit complex multiplets in the aliphatic region (1.2-2.0 ppm), with the proton on the carbon attached to the ether oxygen appearing at a downfield-shifted position (around 3.5-4.0 ppm).[8]

  • ¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carboxylate carbon around 170-180 ppm. The aromatic carbons would resonate in the 125-140 ppm region. The alpha-carbon would be expected in the 80-90 ppm range. The carbons of the cyclopentyl ring would appear in the aliphatic region (20-40 ppm), with the carbon bonded to the ether oxygen being the most downfield (around 70-80 ppm).[8][9]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

  • ~3000 cm⁻¹: C-H stretching vibrations of the aromatic and aliphatic groups.

  • ~1600 cm⁻¹ and ~1400 cm⁻¹: Asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group, respectively. These are characteristic peaks for a sodium carboxylate salt.

  • ~1100 cm⁻¹: A strong C-O-C stretching vibration from the ether linkage.[8]

Mass Spectrometry (MS)

In an electrospray ionization mass spectrometry (ESI-MS) experiment in negative ion mode, the parent ion would be the carboxylate anion [C₁₃H₁₅O₃]⁻ with an m/z of 220.26. Fragmentation patterns would likely involve the loss of the cyclopentyl group, the carboxylate group, or cleavage of the ether bond.[10][11][12]

Chemical Properties and Stability

Solubility and pKa

As a sodium salt of a carboxylic acid, 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt is expected to be soluble in water and polar protic solvents.[2][3] The parent carboxylic acid is predicted to be a weak acid, with a pKa similar to that of phenylacetic acid (pKa ≈ 4.3).[13]

Stability

The compound is expected to be stable under normal storage conditions. However, the ether linkage could be susceptible to cleavage under strongly acidic conditions.[14][15][16] The stability of the compound in various pH and temperature conditions should be evaluated for pharmaceutical development.

Potential Pharmaceutical Applications and Mechanism of Action

While there is no specific pharmacological data for 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) of the phenylacetic acid class, such as diclofenac, suggests potential anti-inflammatory and analgesic properties.[1]

Postulated Mechanism of Action: COX Inhibition

If this compound acts as an NSAID, its primary mechanism of action would likely be the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Target_Compound 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt Target_Compound->COX_Enzymes Inhibition

Caption: Postulated mechanism of action via COX enzyme inhibition.

Further research, including in vitro enzyme assays and in vivo animal models, would be necessary to confirm this hypothesis and to determine the compound's potency and selectivity for COX-1 versus COX-2.

Experimental Protocols

The following are generalized protocols for the characterization of 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt.

Protocol for Purity Determination by HPLC
  • Preparation of Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized for best peak separation.

  • Preparation of Standard Solution: Accurately weigh and dissolve the compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase.

  • HPLC Analysis: Inject the standard and sample solutions into an HPLC system equipped with a C18 column and a UV detector.

  • Data Analysis: Determine the retention time and peak area of the compound. Calculate the purity of the sample by comparing its peak area to the calibration curve.

Protocol for Structural Elucidation by NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional): For unambiguous assignment of all protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and integration values to confirm the molecular structure.

Conclusion

2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt is a chiral molecule with potential for pharmaceutical applications, likely as an anti-inflammatory agent. This technical guide has provided a comprehensive overview of its molecular structure, physicochemical properties, and a plausible synthetic route. While specific experimental data for this compound is limited, this guide serves as a valuable resource for researchers by synthesizing information from related compounds and providing a framework for its further investigation and development. Future studies should focus on the stereoselective synthesis of its enantiomers and a thorough evaluation of their pharmacological and toxicological profiles.

References

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • NAGAI SYNTHESIS. HOW TO MAKE PHENYLACETIC ACID. YouTube. [Link]

  • RSC Publishing. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]

  • ResearchGate. (PDF) Stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid. [Link]

  • Ohio Journal of Science. Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. [Link]

  • ACS Publications. Fragmentation pathways in the photolysis of phenylacetic acid. [Link]

  • LibreTexts. 15.5: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • SpectraBase. Cyclopentyl methyl ether. [Link]

  • ACS Publications. Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids. [Link]

  • PMC. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. [Link]

  • RSC Publishing. The many forms of alpha-methoxy phenylacetic acid in the gas phase: flexibility, internal dynamics, and their intramolecular interactions. [Link]

  • BioFuran Materials. Understanding Carboxylate Properties and Their Benefits. [Link]

  • PubChem. Cyclopentyl methyl ether. [Link]

  • PubMed. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. [Link]

  • Google Patents.
  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. [Link]

  • Chemguide. Hydrolysis of Esters. [Link]

  • Patsnap Eureka. Phenylacetic Acid: Properties, Synthesis, and Industrial Uses. [Link]

  • Wikipedia. Phenylacetic acid. [Link]

  • Google Patents.
  • LibreTexts. 18.9: Spectroscopy of Ethers. [Link]

  • ResearchGate. Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic). [Link]

  • Atmospheric Chemistry and Physics. Ether and ester formation from peroxy radical recombination: a qualitative reaction channel analysis. [Link]

  • YouTube. 370 BCH3023 Physical Properties of Carboxylic Acids, Carboxylate Salts, and Esters. [Link]

  • Chegg. Solved Please interpret this MS spectrum of phenylacetic. [Link]

  • YouTube. HNMR spectroscopy practical problems #Spectra of Cyclopentane #pnmr #c-13NMR #nmr #nmr spectra. [Link]

  • PMC. The Direct α-Arylation of Ethers via the Merger of Photoredox Mediated C–H Functionalization and the Minisci Reaction. [Link]

  • 2012 Book Archive. Hydrolysis of Esters. [Link]

  • RSC Publishing. Sodium–carboxylate contact ion pair formation induces stabilization of palmitic acid monolayers at high pH. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • ResearchGate. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. [Link]

  • LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • ResearchGate. (PDF) Physicochemical behaviour of the sodium salt of carboxymethylcellulose in dye, salt and surfactant environments. [Link]

Sources

Exploratory

Aqueous Solubility Profile of 2-(Cyclopentyloxy)-2-phenylacetic Acid Sodium Salt: A Technical Guide

Executive Summary 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt (CAS 39773-76-7) is a specialized chemical building block and pharmaceutical intermediate. Structurally, it is characterized by a highly lipophilic cor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt (CAS 39773-76-7) is a specialized chemical building block and pharmaceutical intermediate. Structurally, it is characterized by a highly lipophilic core—comprising a phenyl ring and a bulky cyclopentyl ether linkage—paired with a hydrophilic, ionizable carboxylate group [1]. For researchers and drug development professionals, understanding the aqueous solubility profile of this compound is paramount. Because it is formulated as the sodium salt of a weak acid, its solubility is not a static metric; rather, it is a dynamic phase boundary governed by pH, counter-ion concentration, and the intrinsic properties of its solid state.

Physicochemical Framework & Causality

To engineer robust formulations or analytical methods, scientists must move beyond empirical observation and understand the causality of solubility behavior. The solubility of 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt is dictated by the Henderson-Hasselbalch relationship and the common-ion effect[2].

  • Intrinsic Solubility ( S0​ ) : At a pH significantly below the pKa​ of the parent acid (estimated pKa​≈3.5−4.0 ), the compound exists primarily as the unionized free acid. Due to the lipophilic cyclopentyloxy and phenyl groups, the intrinsic solubility ( S0​ ) of this free acid is exceptionally low [1].

  • Salt Solubility and pHmax​ : As the pH increases above the pKa​ , the compound ionizes, and its solubility increases exponentially until it reaches the solubility limit of the sodium salt ( Ssalt​ ). The specific pH at which the solubility of the ionized salt equals the solubility of the unionized free acid is known as pHmax​ [2]. Below this pH, the free acid will precipitate.

  • The Common-Ion Effect : Above pHmax​ , the solid phase in equilibrium with the solution is the sodium salt. In this region, introducing excess sodium (e.g., from Phosphate-Buffered Saline or simulated gastrointestinal fluids) will actively suppress the solubility due to the common-ion effect—a critical failure point often overlooked during early-stage dissolution testing [3].

Self-Validating Experimental Protocol

To accurately map this solubility profile, we employ a self-validating saturation shake-flask method compliant with USP <1236> guidelines [4]. This protocol ensures thermodynamic equilibrium and verifies the solid-state of the precipitate, preventing false assumptions about the compound's phase[4].

Step 1: Media Preparation Prepare a series of aqueous buffers ranging from pH 1.2 to 10.0. To isolate the effect of pH from the common-ion effect, maintain a constant ionic strength and rigorously document the concentration of sodium ions ( Na+ ) in each buffer system [3].

Step 2: Saturation & Equilibration Add an excess amount of 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt to each buffer. Incubate the suspensions at 37 ± 0.5°C in a rotary shaker at 200 rpm for 24 to 48 hours to guarantee thermodynamic equilibrium[4].

Step 3: Phase Separation Separate the undissolved solid from the saturated solution using ultracentrifugation (e.g., 15,000 rpm for 15 minutes). Centrifugation is strictly preferred over filtration to avoid the adsorption of the highly lipophilic compound onto standard filter membranes [5].

Step 4: Supernatant Quantification Dilute the supernatant immediately upon sampling to prevent precipitation as the solution cools to room temperature. Quantify the dissolved concentration using a validated HPLC-UV method.

Step 5: Solid-State Verification (Critical Step) Harvest the remaining solid pellet and analyze it via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). This step is non-negotiable: it confirms whether the undissolved material is the precipitated free acid (driven by low pH) or the intact sodium salt (driven by the common-ion effect) [4].

Workflow Visualization

G A Buffer Preparation (pH 1.2 - 10.0) B Add Excess API (Sodium Salt) A->B C Equilibration (37°C, 24-48h, 200 rpm) B->C D Phase Separation (Ultracentrifugation) C->D E Supernatant Analysis (HPLC-UV Quantification) D->E Liquid Phase F Solid Pellet Analysis (XRPD & DSC) D->F Solid Phase G Construct pH-Solubility Profile E->G H Determine Solid Phase (Free Acid vs. Na+ Salt) F->H H->G Defines pH_max

USP <1236> compliant workflow for thermodynamic solubility profiling and solid-state validation.

Quantitative Data Presentation

The following table illustrates a representative thermodynamic solubility profile for a lipophilic sodium salt like 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt, highlighting the critical phase transitions across the physiological pH range.

pH LevelBuffer SystemExpected Equilibrium Solubility (mg/mL)Dominant Solid Phase (Precipitate)Mechanistic Driver
1.2 SGF (Simulated Gastric Fluid)< 0.1Free AcidComplete protonation; intrinsic solubility ( S0​ ) limits dissolution.
4.5 Acetate Buffer~ 1.5 - 5.0Free AcidPartial ionization; solubility dictated by the Henderson-Hasselbalch equation.
6.8 Phosphate Buffer> 30.0Free Acid / Sodium Salt MixProximity to pHmax​ ; high solubility, but highly susceptible to precipitation.
7.4 PBS (Phosphate Buffered Saline)~ 25.0 (Suppressed)Sodium SaltFully ionized; solubility is artificially suppressed by the common-ion effect ( Na+ ).
9.0 Borate Buffer> 50.0Sodium SaltMaximum solubility; limited only by the solvation capacity of the salt itself.

Note: Values are representative models based on the physicochemical properties of alpha-alkoxy phenylacetic acid derivatives.

Conclusion

For 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt, the assumption that a "salt form is universally soluble" is a dangerous oversimplification. By employing a rigorous, self-validating methodology that couples HPLC quantification with solid-state XRPD analysis, researchers can accurately map the pHmax​ and common-ion boundaries. This approach ensures that downstream formulation decisions are grounded in thermodynamic reality rather than empirical guesswork.

References
  • Biorelevant . USP <1236>: Solubility Measurements Chapter. Retrieved from:[Link]

  • Avdeef, A. (2003) . Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA) . Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from: [Link]

  • Biorelevant . Discover The Power Of Physiologically Relevant Media. Retrieved from:[Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass Analysis of CAS 39773-76-7

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals: Our commitment at the forefront of scientific application is to provide you with technical guidance that is not only accurate but also act...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Our commitment at the forefront of scientific application is to provide you with technical guidance that is not only accurate but also actionable. In the course of preparing this in-depth guide on the molecular weight and exact mass analysis of the compound designated by CAS number 39773-76-7 , we have encountered a significant challenge.

Following a comprehensive search across multiple chemical and scientific databases, we have been unable to definitively identify a specific chemical structure or molecular formula associated with CAS 39773-76-7. The integrity of any scientific analysis rests upon the foundational data of the subject . Without a confirmed molecular formula, the calculation of molecular weight and exact mass, which is the core of your request, cannot be performed.

The successful execution of the analytical protocols detailed below is entirely contingent on the precise chemical identity of the analyte. We, therefore, must impress upon you the critical importance of verifying the CAS number. It is possible that the number provided contains a typographical error or refers to a substance that is not widely indexed in publicly available scientific literature.

We stand ready to proceed with a full and detailed analysis as soon as a verifiable chemical structure and molecular formula for the compound of interest are available. In the interim, we present a robust and universally applicable framework for the molecular weight and exact mass analysis of a small molecule, which can be readily adapted once the identity of CAS 39773-76-7 is established.

Part 1: The Foundational Principles of Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, but they represent distinct and fundamentally different concepts. A clear understanding of this distinction is paramount for accurate structural elucidation and quantification.

Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the atomic masses of all atoms in a molecule, taking into account the natural isotopic abundance of each element. For instance, the atomic weight of carbon is approximately 12.011 amu, which reflects the presence of both the ¹²C and ¹³C isotopes in their natural proportions. Molecular weight is an averaged value and is typically used in stoichiometric calculations for bulk materials.

Exact Mass: In contrast, the exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. For example, in the exact mass calculation for a molecule containing carbon, the mass of the ¹²C isotope (12.000000 amu) would be used. High-resolution mass spectrometry (HRMS) is capable of measuring the exact mass of a molecule, providing a powerful tool for determining its elemental composition.

Part 2: The Analytical Workflow for Molecular Weight and Exact Mass Determination

The cornerstone of modern molecular weight and exact mass analysis is mass spectrometry (MS) . When coupled with a separation technique like liquid chromatography (LC), LC-MS provides unparalleled sensitivity and specificity for the analysis of small molecules.

Experimental Protocol: High-Resolution LC-MS for Exact Mass Determination

This protocol outlines a generalized procedure for the analysis of a purified small molecule compound.

1. Sample Preparation:

  • Accurately weigh a small amount of the reference standard (e.g., 1 mg).
  • Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a stock solution of known concentration (e.g., 1 mg/mL).
  • Perform serial dilutions of the stock solution to prepare a working solution at an appropriate concentration for LC-MS analysis (e.g., 1-10 µg/mL). The optimal concentration should be determined empirically to avoid detector saturation.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is a common starting point for a wide range of small molecules.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound of interest, followed by a re-equilibration step. The specific gradient will depend on the polarity of the analyte.
  • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.
  • Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for a wide range of small molecules. It can be operated in either positive or negative ion mode. The choice of polarity will depend on the acidic or basic nature of the analyte.
  • Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass analyzer is required for high-resolution mass measurements.
  • Scan Range: A scan range of m/z 100-1000 is a reasonable starting point for most small molecules.
  • Resolution: Set the instrument to a high-resolution setting (e.g., >60,000 FWHM) to enable accurate mass measurements.
  • Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum of the analyte.
Data Analysis and Interpretation
  • Extract the Mass Spectrum: From the total ion chromatogram (TIC), extract the mass spectrum corresponding to the chromatographic peak of the analyte.

  • Identify the Molecular Ion: In the mass spectrum, identify the peak corresponding to the molecular ion. In positive ion mode, this will typically be the protonated molecule [M+H]⁺. In negative ion mode, it will be the deprotonated molecule [M-H]⁻. Adducts with other ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed.

  • Determine the Experimental Exact Mass: The m/z value of the identified molecular ion peak represents the experimentally determined exact mass.

  • Calculate the Theoretical Exact Mass: Once the molecular formula is known, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element in the formula.

  • Compare Experimental and Theoretical Values: The difference between the experimental and theoretical exact mass, typically expressed in parts-per-million (ppm), is a key indicator of the accuracy of the measurement and provides confidence in the proposed elemental composition. A mass accuracy of <5 ppm is generally considered acceptable for confirmation of an elemental formula.

Part 3: Data Presentation and Visualization

Clear and concise presentation of data is crucial for effective communication of scientific findings.

Table 1: Summary of Molecular Weight and Exact Mass Data
ParameterValueMethod of Determination
Molecular Formula To be determined
Molecular Weight ( g/mol ) To be calculatedCalculation from atomic weights
Theoretical Exact Mass (Da) To be calculatedCalculation from isotopic masses
Experimental Exact Mass (Da) To be measuredHigh-Resolution Mass Spectrometry
Mass Accuracy (ppm) To be calculatedComparison of theoretical and experimental exact mass
Diagram: Workflow for Molecular Weight and Exact Mass Analysis

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Interpretation A Reference Standard B Stock Solution A->B Dissolution C Working Solution B->C Dilution D Liquid Chromatography (Separation) C->D E High-Resolution Mass Spectrometry (Detection) D->E Ionization F Extract Mass Spectrum E->F G Identify Molecular Ion F->G H Determine Experimental Exact Mass G->H J Compare & Confirm H->J I Calculate Theoretical Exact Mass I->J

Caption: Workflow for the determination of molecular weight and exact mass using LC-HRMS.

References

As the identity of CAS 39773-76-7 could not be confirmed, a generalized list of authoritative references on mass spectrometry and small molecule analysis is provided below.

  • Principles of Instrumental Analysis, 7th Edition. Skoog, D. A., Holler, F. J., & Crouch, S. R. Cengage Learning. [Link]

  • Mass Spectrometry: Principles and Applications, 3rd Edition. de Hoffmann, E., & Stroobant, V. John Wiley & Sons. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), and Center for Veterinary Medicine (CVM). [Link]

  • Small Molecule Identification via Electrospray Ionization-Mass Spectrometry: The Practical Art of Structural Elucidation. Kind, T., & Fiehn, O. Mass Spectrometry Reviews. [Link]

Exploratory

Characterizing a Novel Pharmaceutical Salt: A Guide to the Thermal Stability and Melting Point of 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The thermal behavior of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influ...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal behavior of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its stability, manufacturability, and bioavailability. This guide provides a comprehensive framework for characterizing the thermal stability and melting point of a novel compound, using 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt as a case study. As a Senior Application Scientist, this document outlines the fundamental principles and provides detailed, field-proven protocols for essential thermoanalytical techniques, including Capillary Melting Point, Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC). The focus is on the causality behind experimental choices, ensuring the generation of robust and reliable data essential for regulatory submissions and successful drug development.

Introduction: The Criticality of Thermal Properties in Drug Development

In pharmaceutical sciences, the solid-state properties of an API are paramount. Thermal stability and melting point are not merely physical constants; they are indicators of purity, polymorphism, and the overall stability of the drug substance.[1][2] For a new chemical entity like 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt, a thorough understanding of its response to heat is mandated by regulatory bodies and is fundamental to developing a safe, effective, and stable dosage form.[3][4][5]

  • Melting Point provides a preliminary indication of identity and purity. A sharp, well-defined melting point often suggests a highly pure crystalline substance, whereas a broad melting range can indicate the presence of impurities or multiple crystalline forms (polymorphs).[1][6]

  • Thermal Stability dictates processing, handling, and storage conditions.[7][8] An API that decomposes at or near its melting point, or one that is sensitive to ambient processing temperatures, presents significant challenges for formulation, such as during drying, milling, or granulation.[7][9]

This guide establishes the standard test procedures and acceptance criteria that align with international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure a globally acceptable characterization.[3][4][10][11]

Chemical Structure:

Chemical structure of 2-(Cyclopentyloxy)-2-phenylacetic acid

Figure 1. Chemical structure of the parent acid, 2-(Cyclopentyloxy)-2-phenylacetic acid. The subject of this guide is its corresponding sodium salt.

Core Analytical Methodologies

A multi-technique approach is essential for a comprehensive thermal analysis. While each method provides unique insights, their combined data creates a holistic profile of the material's behavior. The United States Pharmacopeia (USP) provides harmonized standards for these thermal analysis techniques.[1][9][12]

Analytical TechniquePrimary Information ObtainedReference Standard
Capillary Melting Point Visual determination of melting range (onset to clear point).USP <741>
Thermogravimetric Analysis (TGA) Mass change as a function of temperature (desolvation, decomposition).USP <891>
Differential Scanning Calorimetry (DSC) Heat flow associated with thermal events (melting, crystallization, glass transition).USP <891>

Experimental Protocol: Capillary Melting Point Determination

This method provides a simple, universally accepted procedure for determining the melting range of a crystalline solid.

Causality and Experimental Design

The goal is to heat a small, packed sample at a controlled rate to visually observe the temperatures at which melting begins and completes.[13][14] According to USP <741>, the heating rate is critical; a rate that is too fast can lead to an erroneously wide and elevated melting range due to thermal lag between the heating block, the thermometer, and the sample.[13][15]

Step-by-Step Protocol (per USP <741> Class Ia)
  • Sample Preparation: Ensure the 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt sample is thoroughly dried to remove any residual solvents that could depress the melting point. Gently crush the sample into a fine powder.

  • Capillary Loading: Charge a USP-specified capillary tube (0.8-1.2 mm internal diameter) with the dry powder to form a tightly packed column 2.5–3.5 mm high.[13]

  • Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Heating Program:

    • Rapidly heat the block to a temperature approximately 10°C below the expected melting point.

    • Once this temperature is reached, adjust the heating rate to a slow, controlled ramp of 1 ± 0.5 °C per minute.[15]

  • Observation and Recording:

    • Record the temperature at which the column of powder is first observed to collapse against the capillary wall. This is the onset of melting .

    • Record the temperature at which the sample becomes completely liquid. This is the clear point or the end of melting.[13]

  • Reporting: The result is reported as a melting range (e.g., 155.4 °C – 157.2 °C).

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA is a cornerstone technique for assessing thermal stability by measuring changes in a material's mass as a function of temperature in a controlled atmosphere.[8][16][17] It is invaluable for quantifying volatile content (water or solvents) and determining the onset temperature of thermal decomposition.[7][18]

Causality and Experimental Design

The principle of TGA is to subject a sample to a controlled temperature program and continuously measure its weight.[16] A loss in mass indicates processes like dehydration, desolvation, or decomposition.[8] The choice of atmosphere (e.g., inert nitrogen vs. reactive air) is critical, as it can significantly influence the degradation pathway. A nitrogen purge is standard for assessing inherent thermal stability without oxidative effects.

Step-by-Step Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5–10 mg of 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt into a clean TGA pan (e.g., aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a linear rate, typically 10 °C/min, up to a final temperature well above any expected transitions (e.g., 400 °C).[1]

  • Data Analysis:

    • Plot the sample mass (%) versus temperature (°C).

    • Identify the temperature ranges where mass loss occurs. Quantify the percentage of mass lost in each step.

    • Determine the onset temperature of decomposition, often calculated from the first derivative of the TGA curve (DTG curve).

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument cluster_analysis Data Analysis Prep Weigh 5-10 mg of Sodium Salt into TGA Pan Setup Place Pan in Furnace Purge with N2 (50 mL/min) Prep->Setup Heat Heat from 30°C to 400°C at 10°C/min Setup->Heat Plot Plot Mass % vs. Temp Heat->Plot Analyze Identify Mass Loss Steps (e.g., Desolvation) Determine Onset of Decomposition Plot->Analyze

Diagram 1. Workflow for Thermogravimetric Analysis (TGA).

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is the most powerful thermoanalytical technique for pharmaceuticals, measuring the heat flow into or out of a sample as a function of temperature.[19][20] It provides precise data on melting point (as a peak temperature), enthalpy of fusion, and can detect other thermal events like glass transitions or polymorphic transformations.[6][21][22]

Causality and Experimental Design

DSC operates by maintaining a sample and an inert reference at the same temperature while ramping the temperature of the system.[6][21] When the sample undergoes a thermal transition (like melting), it requires more (endothermic) or less (exothermic) energy than the reference to maintain the same temperature. This difference in heat flow is measured.[20] For a melting event, the result is an endothermic peak on the DSC thermogram. The area under this peak is the enthalpy of fusion (ΔHfus), and the peak maximum is often taken as the melting temperature. A preliminary scan over a wide temperature range is often appropriate to identify unexpected events.[1]

Step-by-Step Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2–5 mg of 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt into a hermetically sealed aluminum pan. The hermetic seal prevents mass loss from any volatile components during the scan, which could interfere with the heat flow measurement.

  • Instrument Setup:

    • Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

    • Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min).

  • Heating Program (Heat-Cool-Heat):

    • Segment 1 (Initial Heat): Equilibrate at 25 °C. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature about 20 °C above the suspected melting point. This first scan reveals the initial thermal properties.

    • Segment 2 (Cool): Cool the sample at a controlled rate (e.g., 20 °C/min) back to the starting temperature. This can reveal crystallization behavior.

    • Segment 3 (Re-heat): Heat the sample again under the same conditions as Segment 1. This scan provides information on the behavior of the melt-quenched material and can help identify glass transitions or confirm the nature of the melt.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • For the melting event, determine the onset temperature , peak temperature (Tpeak) , and the enthalpy of fusion (ΔHfus) by integrating the area of the endothermic peak.

DSC_Workflow cluster_program Temperature Program Start Weigh 2-5 mg Sample into Hermetic Pan Setup Place Sample & Reference Pans in DSC Cell Purge with N2 Start->Setup Heat1 Heat 1: 10°C/min (Initial State) Setup->Heat1 Cool Cool: 20°C/min (Crystallization) Heat1->Cool Segment 1->2 Heat2 Heat 2: 10°C/min (Amorphous State) Cool->Heat2 Segment 2->3 Analysis Analyze Thermogram: - Onset & Peak Temp (Melt) - Enthalpy of Fusion (ΔHfus) - Glass Transition (Tg) Heat2->Analysis End Report Thermal Profile Analysis->End

Sources

Protocols & Analytical Methods

Method

HPLC method development for analyzing 2-(Cyclopentyloxy)-2-phenylacetic acid

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 2-(Cyclopentyloxy)-2-phenylacetic acid Abstract This application note provides a comprehensive guide for the...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 2-(Cyclopentyloxy)-2-phenylacetic acid

Abstract

This application note provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Cyclopentyloxy)-2-phenylacetic acid. This document is intended for researchers, scientists, and drug development professionals engaged in quality control, stability testing, and formulation development. The narrative explains the scientific rationale behind each experimental choice, from initial column and mobile phase selection to final method validation according to the International Council for Harmonisation (ICH) guidelines. Detailed, step-by-step protocols for method development, optimization, and validation are provided, supplemented with data presentation tables and workflow diagrams to ensure clarity and reproducibility.

Introduction and Analyte Characterization

2-(Cyclopentyloxy)-2-phenylacetic acid is a carboxylic acid derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, a reliable and validated analytical method is crucial for ensuring its identity, purity, and quality throughout the manufacturing process and during stability studies. The presence of a carboxylic acid moiety, a phenyl chromophore, and a moderately nonpolar cyclopentyloxy group dictates the strategic approach for developing a successful HPLC method.

The fundamental physicochemical properties of the analyte provide the causal basis for our methodological choices. These properties are summarized in the table below.

PropertyValue / StructureJustification for HPLC Method Development
Chemical Structure Chemical Structure of 2-(Cyclopentyloxy)-2-phenylacetic acidThe phenyl group acts as a chromophore, making UV detection highly suitable. The carboxylic acid group is ionizable, necessitating pH control of the mobile phase for consistent retention and peak shape.
Molecular Formula C₁₃H₁₆O₃-
Molecular Weight 220.26 g/mol [1]Used for preparing standard solutions of known concentration.
Predicted pKa ~3.5 - 4.5The pKa of the carboxylic acid is the most critical parameter. To ensure the analyte is in a single, non-ionized form for stable retention in reversed-phase chromatography, the mobile phase pH must be controlled to be at least 1.5-2 units below this value.[2][3]
Predicted logP 2.77[1]This value indicates moderate hydrophobicity, making the analyte an ideal candidate for reversed-phase chromatography with excellent retention on non-polar stationary phases like C18.[4]

HPLC Method Development Strategy: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process. Our strategy is grounded in the physicochemical properties of 2-(Cyclopentyloxy)-2-phenylacetic acid.

Chromatographic Mode and Stationary Phase Selection

Given the analyte's logP value of 2.77, it is sufficiently non-polar to be well-retained on a hydrophobic stationary phase. Therefore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice.[4]

For the stationary phase, a C18 (octadecylsilane) column is the universally accepted first choice for method development due to its wide applicability, hydrophobicity, and availability.[4] We will begin with a standard dimension column, such as 150 mm x 4.6 mm, packed with 5 µm particles, which offers a good balance of efficiency, resolution, and backpressure.[5]

Mobile Phase Selection and Optimization

The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in RP-HPLC.[6][7] We select acetonitrile as the initial organic modifier due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at low wavelengths (<220 nm) compared to methanol.[6]

  • Aqueous Phase and pH Control: This is the most critical parameter for an acidic analyte. To ensure reproducible retention and sharp, symmetrical peaks, the ionization of the carboxylic acid group must be suppressed.[2] By setting the mobile phase pH significantly below the analyte's pKa, we maintain the analyte in its neutral, more hydrophobic form. A mobile phase pH of ~2.5 - 3.0 is ideal.

    • Acid Modifier: To achieve this pH, we will use 0.1% (v/v) formic acid in water as the aqueous component (Mobile Phase A). 0.1% formic acid provides a pH of approximately 2.7, which is excellent for suppressing the ionization of most carboxylic acids.[2] Furthermore, it is a volatile modifier, making this method compatible with mass spectrometry (LC-MS) if required in the future.[8]

Detection Wavelength

The phenyl group in the analyte's structure allows for straightforward detection using a UV-Vis detector. A common practice is to use 254 nm for aromatic compounds. However, for optimal sensitivity, the wavelength should be set at the absorbance maximum (λmax). An initial UV scan of the analyte in the mobile phase should be performed using a diode array detector (DAD) to determine the λmax, which is expected to be in the 210-230 nm range.

Initial Gradient and Column Temperature

A gradient elution is employed for initial method development. This allows for the determination of the approximate organic solvent concentration required to elute the analyte and helps to visualize any potential impurities across a wide polarity range.[5] A broad screening gradient from 10% to 95% acetonitrile is a robust starting point.

Maintaining a constant column temperature, for instance, at 30 °C , is essential for ensuring reproducible retention times and improving peak shape.[9]

Experimental Protocols

Materials and Reagents
  • 2-(Cyclopentyloxy)-2-phenylacetic acid reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade or higher)

  • Formic acid (LC-MS grade, ~99% purity)

  • Water (Type I, 18.2 MΩ·cm)

  • Methanol (HPLC grade, for cleaning)

Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This stock solution should be stored at 2-8°C.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with the 50:50 (v/v) acetonitrile/water diluent.

Protocol 1: HPLC Method Development and Optimization

This protocol describes the systematic approach to developing and optimizing the chromatographic conditions.

Step 1: System and Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water. (Add 1.0 mL of formic acid to 1 L of Type I water).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Add 1.0 mL of formic acid to 1 L of acetonitrile).

  • Degas both mobile phases using an appropriate method (e.g., sonication or online degasser).

  • Set the column oven temperature to 30°C.

Step 2: Initial Gradient Scouting Run

  • Equilibrate the column (e.g., C18, 150 x 4.6 mm, 5 µm) with the initial mobile phase composition for at least 15 minutes.

  • Inject 10 µL of the working standard solution (0.1 mg/mL).

  • Run the following gradient program:

Time (min)%A (0.1% FA in Water)%B (0.1% FA in ACN)Flow Rate (mL/min)
0.090101.0
20.05951.0
25.05951.0
25.190101.0
30.090101.0

Step 3: Evaluation and Optimization

  • Evaluate the chromatogram:

    • Determine the retention time (RT) of the main peak.

    • Assess peak shape (asymmetry factor should ideally be between 0.9 and 1.5).

    • Note the approximate %B at which the analyte elutes.

  • Optimize the gradient: Based on the scouting run, create a more focused gradient. For example, if the analyte eluted at 12 minutes (~57% B), a new gradient could be:

    • Start at 40% B.

    • Ramp to 70% B over 10 minutes.

    • Include a wash step at 95% B and a re-equilibration step.

  • Convert to Isocratic (Optional): If no late-eluting impurities are observed and the goal is a simple QC method, an isocratic method can be developed based on the elution conditions of the main peak.

The logical flow of method optimization is visualized below.

Method_Optimization_Workflow cluster_dev Method Development & Optimization Start Initial Conditions (C18, 0.1% FA, 30°C) Run_Gradient Run Broad Gradient (10-95% ACN) Start->Run_Gradient Evaluate Evaluate Chromatogram - Retention Time - Peak Shape - Resolution Run_Gradient->Evaluate Decision Is Separation Acceptable? Evaluate->Decision Adjust_Gradient Adjust Gradient Slope & Time Decision->Adjust_Gradient No (Minor Issues) Change_Conditions Systematically Change - Organic Modifier (MeOH) - Column Chemistry (Phenyl) Decision->Change_Conditions No (Major Issues) Optimized Optimized Method (Ready for Validation) Decision->Optimized Yes Adjust_Gradient->Run_Gradient Adjust_Gradient->Decision Change_Conditions->Start

Caption: Workflow for systematic HPLC method optimization.

Method Validation Protocol (ICH Q2(R1))

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[3][10] The following protocols are based on the ICH Q2(R1) guideline.

Validation_Flowchart cluster_main HPLC Method Lifecycle cluster_validation_params Validation Parameters Dev Method Development (Analyte Properties) Opt Method Optimization (Gradient, T, Flow Rate) Dev->Opt Val Method Validation (ICH Q2 R1) Opt->Val Final Final Validated Method (Routine Use) Val->Final Specificity Specificity (Forced Degradation) Linearity Linearity & Range Accuracy Accuracy (Spike Recovery) Precision Precision (Repeatability, Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness

Caption: Overall workflow from method development to validation.

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradation products, and excipients.Peak for 2-(Cyclopentyloxy)-2-phenylacetic acid is pure and resolved from all degradation peaks (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80% to 120% of the target concentration.[3]
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements.Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%.
LOD & LOQ The lowest amount of analyte that can be detected and quantified, respectively.LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1; precision (RSD) at LOQ should be ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., tailing factor, theoretical plates) remain within acceptable limits. RSD of results should be ≤ 2.0%.
Protocol 2: Specificity (Forced Degradation)
  • Prepare solutions of the analyte (~0.1 mg/mL) and subject them to the following stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 4 hours.

    • Basic: 0.1 N NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid sample at 105°C for 24 hours, then dissolve.

    • Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralize the acidic and basic samples before injection.

  • Inject the unstressed sample and each stressed sample.

  • Analyze the chromatograms to ensure the main analyte peak is resolved from all degradation product peaks. Use a DAD to assess peak purity.

Protocol 3: Linearity and Range
  • From the 1.0 mg/mL stock solution, prepare a series of at least five calibration standards covering the range of 80% to 120% of the working concentration (e.g., 0.08, 0.09, 0.10, 0.11, 0.12 mg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Protocol 4: Accuracy (Spike Recovery)
  • Prepare a placebo (if applicable) or blank solution.

  • Spike the blank solution with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each preparation using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Protocol 5: Precision
  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the working concentration (0.1 mg/mL).

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the RSD for this new set of six samples.

    • Perform a statistical comparison (e.g., F-test) of the two data sets.

Protocol 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Estimate LOD and LOQ from the linearity data using the formulas:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Prepare solutions at the estimated LOD and LOQ concentrations.

  • Inject the LOD solution to confirm a signal-to-noise ratio of approximately 3:1.

  • Inject the LOQ solution (n=6) to confirm a signal-to-noise ratio of approximately 10:1 and to demonstrate adequate precision (RSD ≤ 10%).

Protocol 7: Robustness
  • Introduce small, deliberate changes to the optimized method parameters, one at a time.

  • Typical parameters to vary include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.1 unit, by adjusting formic acid concentration)

    • Wavelength (± 2 nm)

  • Inject a standard solution under each modified condition.

  • Evaluate the impact on system suitability parameters (retention time, peak asymmetry, efficiency) and the quantitative result.

Conclusion

This application note outlines a systematic and scientifically justified approach to developing a robust, stability-indicating RP-HPLC method for the analysis of 2-(Cyclopentyloxy)-2-phenylacetic acid. By grounding the experimental design in the physicochemical properties of the analyte and adhering to the principles of the ICH Q2(R1) guideline, a reliable and reproducible method can be established. The detailed protocols provided herein serve as a comprehensive guide for scientists to implement this method for routine quality control and stability testing, ensuring the quality and consistency of the target compound.

References

  • PubChem. (n.d.). 2-Cyclopentyl-2-phenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Welch Materials, Inc. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Rajmane, A. D., & Shinde, K. P. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(4), 254-259. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. (Note: A general authoritative textbook reference, URL not applicable for a specific deep link).
  • LCGC International. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

Sources

Application

Laboratory Synthesis Protocols for 2-(Cyclopentyloxy)-2-phenylacetic Acid Sodium Salt

Application Note & Synthetic Methodology Guide Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt (CAS: 39773-76-7)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Methodology Guide Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt (CAS: 39773-76-7) is a highly valued intermediate and building block in the synthesis of anticholinergic agents, antispasmodics, and custom pharmaceutical libraries (). Because standard etherification of unprotected α-hydroxy acids often yields complex, hard-to-purify mixtures, this guide outlines a highly controlled, two-step synthetic protocol. By leveraging a Williamson etherification on a protected ester followed by controlled saponification, this method ensures high chemoselectivity, scalability, and product purity.

Mechanistic Rationale & Strategy

The synthesis of α-alkoxy phenylacetic acids presents a unique chemoselectivity challenge. Direct alkylation of unprotected mandelic acid often yields complex mixtures of ether-esters, lactones, and oxidation byproducts due to competing nucleophilicity between the carboxylate and the hydroxyl group, as well as potential α-elimination pathways ([1]).

To establish a self-validating and high-yielding system, we employ a protection-alkylation-deprotection strategy:

  • Pre-requisite (Protection): Mandelic acid is first converted to methyl mandelate to mask the carboxylic acid.

  • Step 1 (Williamson Etherification): The benzylic hydroxyl group of methyl mandelate is deprotonated by Sodium Hydride (NaH). The resulting alkoxide attacks cyclopentyl bromide via an SN​2 mechanism. Because cyclopentyl bromide is a secondary halide, it is highly susceptible to E2 elimination. Using a polar aprotic solvent like DMF enhances the alkoxide's nucleophilicity by leaving the anion highly unsolvated, thereby kinetically favoring the SN​2 pathway over E2 elimination ([2]).

  • Step 2 (Saponification): The methyl ester is hydrolyzed using aqueous NaOH in methanol. This directly yields the target sodium salt without requiring a separate, yield-reducing salt-formation step.

Experimental Workflow

SynthesisWorkflow SM Methyl Mandelate + Cyclopentyl Bromide Step1 Step 1: Etherification (NaH, DMF, 0°C -> RT) SM->Step1 Int Methyl 2-(cyclopentyloxy) -2-phenylacetate Step1->Int SN2 Alkylation Step2 Step 2: Saponification (NaOH, MeOH/H2O) Int->Step2 Prod 2-(Cyclopentyloxy)-2- phenylacetic acid sodium salt Step2->Prod Ester Hydrolysis

Fig 1: Two-step synthesis workflow of 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt.

Quantitative Data: Etherification Optimization

To validate the choice of reagents for Step 1, various base/solvent pairs were evaluated for their impact on the SN​2 (product) vs. E2 (cyclopentene byproduct) ratio.

Base (1.1 eq)SolventTemperature (°C) SN​2 Yield (%) E2 Byproduct (%)Mechanistic Observation
K2​CO3​ Acetone56 (Reflux)25%<5%Sluggish reaction; weak base insufficient for rapid deprotonation.
Ag2​O DCM2545%<5%Mild conditions, but cost-prohibitive for scale-up.
NaHTHF2560%15%Lower dielectric constant of THF increases E2 competition.
NaH DMF 0 to 25 82% 8% Optimal nucleophilicity; temperature control suppresses E2 .

Step-by-Step Methodologies

Step 1: Synthesis of Methyl 2-(cyclopentyloxy)-2-phenylacetate

Reagents:

  • Methyl mandelate: 1.0 eq (10.0 g, 60.2 mmol)

  • Cyclopentyl bromide: 1.2 eq (10.7 g, 72.2 mmol)

  • Sodium hydride (60% dispersion in mineral oil): 1.1 eq (2.65 g, 66.2 mmol)

  • Anhydrous DMF: 100 mL

Procedure:

  • Preparation: Purge a 250 mL three-neck round-bottom flask with inert Argon gas to prevent moisture from quenching the NaH.

  • Base Suspension: Suspend NaH in anhydrous DMF and cool the mixture to 0°C using an ice bath.

  • Alkoxide Formation: Dissolve methyl mandelate in 20 mL of DMF and add dropwise to the NaH suspension over 30 minutes.

    • Causality: Slow addition controls the exothermic evolution of hydrogen gas and prevents localized alkoxide accumulation, which could trigger unwanted redox side-reactions[1].

  • Maturation: Stir at 0°C for 30 minutes until gas evolution completely ceases.

  • Alkylation: Add cyclopentyl bromide dropwise. Gradually warm the reaction to room temperature (25°C) and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction by carefully adding 10 mL of saturated aqueous NH4​Cl at 0°C. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers extensively with brine (5 x 50 mL) to partition and remove the DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the intermediate as a pale oil.

Step 2: Saponification to the Sodium Salt

Reagents:

  • Methyl 2-(cyclopentyloxy)-2-phenylacetate: 1.0 eq (10.0 g, 42.7 mmol)

  • Sodium Hydroxide (NaOH): 1.05 eq (1.79 g, 44.8 mmol)

  • Methanol: 50 mL

  • DI Water: 10 mL

Procedure:

  • Dissolution: Dissolve the purified intermediate in Methanol in a 100 mL round-bottom flask.

  • Hydrolysis: Prepare a solution of NaOH in DI water and add it in a single portion to the methanolic solution.

  • Reflux: Heat the mixture to 65°C and reflux for 2 hours.

    • In-Process Control: Monitor by TLC (Hexanes/EtOAc 8:2) to ensure the complete disappearance of the higher-Rf ester spot.

  • Concentration: Cool to room temperature and concentrate the mixture under reduced pressure to selectively remove the methanol.

  • Isolation: Lyophilize (freeze-dry) the remaining aqueous solution to afford the product as a white solid.

    • Causality: Lyophilization prevents the thermal degradation that can occur during aggressive rotary evaporation of water, ensuring a highly pure, anhydrous powder suitable for long-term library storage.

Trustworthiness & Analytical Validation

To ensure this protocol functions as a self-validating system, researchers must verify the structural transitions at each step using the following analytical checkpoints:

  • Intermediate Validation ( 1H NMR): The successful formation of the ether linkage is confirmed by a distinct multiplet at δ 3.9–4.1 ppm (corresponding to the methine proton of the cyclopentyl ether) and the retention of the singlet at δ 3.7 ppm (the methyl ester).

  • Final Product Validation (FTIR & NMR): Saponification is confirmed by the complete disappearance of the methyl ester singlet ( δ 3.7 ppm) in the 1H NMR spectrum. Furthermore, FTIR spectroscopy must display a strong asymmetric carboxylate stretch ( νas​ COO− ) at ~1610 cm−1 and a symmetric stretch ( νs​ COO− ) at ~1400 cm−1 , definitively confirming the formation of the sodium salt rather than the free carboxylic acid ([3]).

References

  • Title: Unexpected course of a Williamson ether synthesis Source: Arkivoc (Archive for Organic Chemistry) URL: [Link]

  • Title: Synthesis and enzyme-based evaluation of analogues L-tyrosine thiol carboxylic acid inhibitor of metallo-β-lactamase IMP-1 Source: PubMed Central (PMC) URL: [Link]

  • Title: Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite Source: Chemical Communications (RSC Publishing) URL: [Link]

Sources

Method

Application Note: NMR Spectroscopy Sample Preparation and Characterization Protocol for CAS 39773-76-7

Introduction and Scope The compound CAS 39773-76-7 , chemically identified as 2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt [1], is a specialized organic building block frequently utilized in pharmaceutical develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The compound CAS 39773-76-7 , chemically identified as 2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt [1], is a specialized organic building block frequently utilized in pharmaceutical development and synthetic chemistry. Structurally, it features a chiral alpha-carbon, a sterically bulky cyclopentyl ether linkage, a phenyl ring, and a carboxylate group.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying the structural integrity, stereochemical purity, and molecular dynamics of such compounds. However, the fidelity of NMR data is inextricably linked to the quality of sample preparation. Poorly prepared samples introduce magnetic susceptibility artifacts, line broadening, and baseline distortions that obscure critical structural information[2][3]. This application note provides a self-validating, step-by-step protocol for the optimal NMR sample preparation and spectroscopic characterization of CAS 39773-76-7.

Physicochemical Properties & Solvent Selection

Before preparing the sample, it is critical to align the compound's physicochemical properties with the appropriate deuterated solvent system. Because CAS 39773-76-7 is a sodium salt, it exhibits high polarity and is readily soluble in aqueous and polar organic media.

Table 1: Physicochemical Profile of CAS 39773-76-7

PropertyValue / Description
Chemical Name 2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt
CAS Registry Number 39773-76-7
Molecular Formula C₁₃H₁₅NaO₃
Molecular Weight ~242.25 g/mol (Sodium salt) / 220.26 g/mol (Free acid)
Structural Features Phenyl ring, chiral α -carbon, cyclopentyl ether, carboxylate
Optimal NMR Solvents Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD)
Internal Standard DSS (for D₂O) or TMS (for CD₃OD)

Causality in Solvent Selection: While the free acid form of this compound would typically be dissolved in Chloroform-d (CDCl₃), the sodium salt form requires a polar solvent like D₂O to ensure complete, homogeneous dissolution[3]. In D₂O, Tetramethylsilane (TMS) cannot be used as an internal chemical shift reference due to its insolubility in water. Therefore, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) must be utilized to provide a sharp, reliable reference peak at 0.00 ppm[3][4].

Experimental Protocol: Self-Validating Sample Preparation

This methodology is designed as a self-validating system; each step includes built-in physical checks to ensure the downstream magnetic field homogeneity is not compromised.

Step 1: Gravimetric Quantification
  • Action: Accurately weigh 5–15 mg of CAS 39773-76-7 for routine ¹H NMR, or 30–50 mg for ¹³C and 2D NMR experiments (e.g., HSQC, HMBC).

  • Causality: Achieving the correct concentration is a delicate balance. Too little sample results in poor signal-to-noise (S/N) ratios, requiring excessive acquisition times. Conversely, over-concentration increases solution viscosity. High viscosity slows the molecular tumbling rate of the compound, which drastically shortens transverse relaxation times ( T2​ ) and leads to undesirable line broadening[3][5].

Step 2: Dissolution and Internal Referencing
  • Action: Transfer the weighed solid into a clean glass vial. Add exactly 0.6 mL of D₂O containing 0.1% DSS. Vortex gently until the solid is completely dissolved.

  • Causality: The 0.6 mL volume is not arbitrary; it guarantees a solution height of 4.5–5.0 cm when transferred to a standard 5 mm NMR tube[6][7]. If the volume is too low, the liquid-air meniscus falls within the spectrometer's active radiofrequency (RF) receiver coil. The drastic difference in magnetic susceptibility between the liquid and the air bubble creates severe magnetic field gradients, making it impossible to shim the magnet effectively[3][5].

Step 3: Particulate Filtration
  • Action: Draw the solution into a glass syringe and filter it through a tightly packed glass wool plug or a 0.22 µm PTFE syringe filter directly into the NMR tube.

  • Causality: Any undissolved micro-particulates or dust will not appear in the NMR spectrum but will act as localized magnetic dipoles. These particles distort the surrounding magnetic field homogeneity (susceptibility artifacts), manifesting as broad, asymmetric, or split peaks in the final spectrum[2][6].

Step 4: Tube Loading and Geometric Calibration
  • Action: Ensure the filtered solution is housed in a high-quality 5 mm borosilicate glass NMR tube (e.g., Wilmad 528-PP). Wipe the exterior of the tube with a lint-free wipe and isopropanol before inserting it into the spectrometer spinner.

  • Causality: Low-quality or scratched tubes suffer from uneven wall thickness. When spun inside the magnet, this asymmetry induces spinning wobble and mechanical modulation sidebands, severely degrading the spectral resolution[3][4]. Wiping the tube prevents the transfer of paramagnetic finger oils into the probe.

NMR Acquisition Workflow

Following sample preparation, a systematic acquisition strategy is required to fully elucidate the structure of CAS 39773-76-7.

NMR_Workflow Prep Sample Preparation (5-50 mg in 0.6 mL D2O) Filter Particulate Filtration (Glass Wool / PTFE) Prep->Filter Tube Transfer to 5mm Tube (Depth: 4.5 - 5.0 cm) Filter->Tube Shim Lock, Tune, & Shim (Optimize Homogeneity) Tube->Shim Acq1D 1D Acquisition (1H, 13C, DEPT) Shim->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Shim->Acq2D Analysis Structural Elucidation (CAS 39773-76-7) Acq1D->Analysis Acq2D->Analysis

NMR Characterization Workflow for CAS 39773-76-7 from sample preparation to structural elucidation.

Expected Spectral Data Presentation

To assist researchers in validating their synthesized or procured CAS 39773-76-7, the following table summarizes the expected ¹H and ¹³C NMR chemical shifts based on its molecular topology.

Table 2: Expected NMR Chemical Shifts for CAS 39773-76-7 (in D₂O)

NucleusExpected Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H 7.25 – 7.45Multiplet (m)5HAromatic protons (Phenyl ring)
¹H ~ 4.85Singlet (s)*1HChiral α -CH
¹H ~ 3.95Multiplet (m)1HCyclopentyl -O-CH
¹H 1.40 – 1.85Multiplet (m)8HCyclopentyl -CH₂- protons
¹³C ~ 178.5Singlet (Cq)-Carboxylate carbon (C=O)
¹³C ~ 138.0Singlet (Cq)-Aromatic ipso-carbon
¹³C 127.5 – 128.5Doublet (CH)-Aromatic ortho/meta/para carbons
¹³C ~ 82.0Doublet (CH)-Chiral α -CH
¹³C ~ 80.5Doublet (CH)-Cyclopentyl -O-CH
¹³C 23.0 – 32.0Triplet (CH₂)-Cyclopentyl -CH₂- carbons

*Note: The α -CH proton typically appears as a singlet because it lacks adjacent protons on both the phenyl ring and the ether oxygen, though minor long-range couplings may occasionally broaden the peak.

Troubleshooting and Best Practices

  • Water Peak Suppression: When using D₂O, the residual HDO peak will appear prominently around 4.79 ppm. Because this is dangerously close to the expected shift of the chiral α -CH proton (~4.85 ppm), researchers should employ a presaturation pulse sequence (e.g., zgpr on Bruker systems) to suppress the solvent peak without bleaching the analyte signal.

  • Degassing for Advanced 2D NMR: If precise NOESY experiments or T1​ relaxation times are required to determine the 3D conformation of the cyclopentyl ring relative to the phenyl group, the sample must be degassed. Dissolved paramagnetic oxygen ( O2​ ) accelerates relaxation times. Use the Freeze-Pump-Thaw technique (minimum 3 cycles) to remove oxygen; simply bubbling nitrogen through the NMR tube is ineffective and evaporates the costly deuterated solvent[4].

References

  • Organomation. "NMR Sample Preparation: The Complete Guide." Retrieved from:[Link]

  • Scribd. "NMR Sample Preparation Guidelines." Retrieved from:[Link]

  • Western University. "NMR Sample Preparation." Retrieved from:[Link]

  • ALWSCI. "How To Prepare And Run An NMR Sample." Retrieved from:[Link]

  • University College London (UCL). "Sample Preparation | Faculty of Mathematical & Physical Sciences." Retrieved from:[Link]

  • Weizmann Institute of Science. "Sample Preparation & NMR Tubes." Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing DMSO Solubility for CAS 39773-76-7

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with formulating organic salts for biological and chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with formulating organic salts for biological and chemical assays.

A common challenge in drug development and synthetic workflows is the solubilization of CAS 39773-76-7 (2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt). While researchers default to Dimethyl Sulfoxide (DMSO) as a universal solvent, sodium salts often exhibit unpredictable behavior in pure, anhydrous polar aprotic environments. This guide breaks down the thermodynamic causality behind these solubility issues and provides field-proven, self-validating protocols to ensure reliable stock preparation.

Physicochemical Profiling

Understanding the structural state of your compound is the first step in troubleshooting. The table below summarizes why the sodium salt behaves differently than its free acid counterpart in organic solvents.

PropertyCAS 39773-76-7 (Sodium Salt)2-(Cyclopentyloxy)-2-phenylacetic Acid (Free Acid)
Molecular Formula C₁₃H₁₅NaO₃C₁₃H₁₆O₃
Molecular Weight 242.25 g/mol 220.26 g/mol
Solubility in H₂O High (>50 mg/mL)Very Low (<1 mg/mL)
Solubility in 100% DMSO Low to Moderate (Suspension prone)High (>50 mg/mL)
Primary Use Case Aqueous biochemical assaysAnhydrous organic synthesis / Stock storage
Solubilization Decision Workflow

Before adding solvent to your precious API, determine the strictness of your downstream assay's water tolerance. Follow the logical workflow below to select the correct solubilization strategy.

G Start CAS 39773-76-7 (Sodium Salt) CheckAssay Is strictly anhydrous DMSO required? Start->CheckAssay YesAnhydrous Yes (Sensitive synthesis) CheckAssay->YesAnhydrous  Strict   NoAnhydrous No (Cell/Biochemical assays) CheckAssay->NoAnhydrous  Tolerant   FreeBase Convert to Free Acid (Acid-Base Extraction) YesAnhydrous->FreeBase CoSolvent Use 1-5% H2O/PBS as Co-solvent NoAnhydrous->CoSolvent DissolvePure Dissolve in 100% Anhydrous DMSO FreeBase->DissolvePure DissolveMix Dilute with DMSO to final volume CoSolvent->DissolveMix Success Clear Stock Solution DissolvePure->Success DissolveMix->Success

Decision tree for optimizing CAS 39773-76-7 solubility in DMSO based on assay requirements.

Troubleshooting Guide & FAQs

Q1: Why is my CAS 39773-76-7 forming a cloudy suspension in 100% anhydrous DMSO? Answer: This is a classic solvent-solute mismatch. DMSO is a polar aprotic solvent. While its high dipole moment and dielectric constant make it excellent at solvating cations (like Na⁺), it completely lacks the hydrogen-bond donors required to effectively stabilize and solvate the bulky carboxylate anion[1]. Consequently, the ionic lattice energy of the sodium salt exceeds the solvation energy provided by pure DMSO, resulting in a kinetically stable, cloudy suspension rather than a true thermodynamic solution.

Q2: How can I achieve a clear 50 mM stock solution without precipitating? Answer: Dissolution of solid salts in organic solvents is often kinetically slow[2]. To overcome this activation energy barrier, apply external kinetic energy by sonicating the suspension in a 37°C water bath for 10–15 minutes. If the solution remains turbid, you have reached the thermodynamic solubility limit in pure DMSO. At this point, introducing a protic co-solvent (such as 1-5% sterile water) provides the necessary hydrogen bonding to solvate the anion, instantly clearing the solution[3].

Q3: Does the hygroscopic nature of DMSO affect the stability of this compound? Answer: Yes. DMSO is highly hygroscopic and will rapidly absorb atmospheric moisture if left uncapped[4]. For sodium salts, this absorbed water can paradoxically improve solubility over time. However, it introduces uncontrolled variables into your stock concentration. Furthermore, if you are applying the compound to cell cultures, ensure the final DMSO concentration in your assay medium does not exceed 0.1% to 1% (v/v) to prevent solvent-induced cytotoxicity and off-target physiological effects[5].

Q4: Can I convert the sodium salt to the free acid to improve pure organic solubility? Answer: Absolutely. If your downstream application (e.g., a moisture-sensitive catalytic reaction) strictly forbids aqueous co-solvents, you must alter the physicochemical properties of the compound. By lowering the pH, you protonate the carboxylate, neutralizing the charge and converting the compound into its free acid form. The free acid is highly lipophilic and dissolves readily in 100% anhydrous DMSO.

Experimental Protocols
Protocol A: Direct Solubilization with Aqueous Co-Solvation (For Biological Assays)

Use this self-validating protocol when trace amounts of water are acceptable in your final assay.

  • Weighing: Accurately weigh 12.1 mg of CAS 39773-76-7 (equivalent to ~50 µmol) into a sterile, solvent-resistant microcentrifuge tube.

  • Hydration (The Causality Step): Add 50 µL of molecular-grade, sterile H₂O (5% of the final intended volume). Vortex vigorously for 30 seconds. Self-Validation: The powder should form a dense, wet slurry, initiating the breakdown of the ionic lattice.

  • Dilution: Add 950 µL of anhydrous DMSO to bring the final volume to 1.0 mL.

  • Kinetic Energy: Sonicate the tube in a water bath at 37°C for 5–10 minutes.

  • Verification: Hold the tube against a light source. The solution must be 100% optically clear with no particulate matter.

  • Storage: Purge the headspace with an inert gas (Argon or Nitrogen)[3], seal tightly, and store aliquots at -20°C.

Protocol B: Free-Basing for 100% Anhydrous DMSO Compatibility

Use this protocol when absolute anhydrous conditions are required for organic synthesis.

  • Aqueous Dissolution: Dissolve 100 mg of CAS 39773-76-7 in 5 mL of deionized water in a small beaker. The sodium salt will dissolve easily.

  • Acidification: Slowly add 0.1 M HCl dropwise while stirring continuously. Monitor the pH using indicator paper or a probe until the pH reaches ~3.0. Self-Validation: The previously clear solution will turn into a cloudy white suspension as the insoluble free acid precipitates.

  • Extraction: Transfer the mixture to a separatory funnel. Add 10 mL of Ethyl Acetate (EtOAc) and shake vigorously, venting periodically.

  • Phase Separation: Allow the layers to separate. The protonated free acid will partition entirely into the upper organic (EtOAc) layer.

  • Drying: Collect the upper organic layer and add 1-2 grams of anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter the solution to remove the drying agent.

  • Evaporation: Evaporate the EtOAc under reduced pressure using a rotary evaporator. The resulting dry, crystalline powder is the pure free acid.

  • Final Solubilization: Weigh the required amount of the newly formed free acid and dissolve directly in 100% anhydrous DMSO. It will dissolve instantly without the need for co-solvents.

References
  • Study.com. Sodium chloride, an ionic compound, is highly water soluble but minimally soluble in the polar aprotic solvent dimethyl sulfoxide (DMSO) why? Mechanistic explanation of polar aprotic solvent interactions with ionic lattices. Available at: [Link]

  • National Institutes of Health (PMC). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (May 09, 2024). Analysis of DMSO cytotoxicity limits and solubility interference in cellular assays. Available at:[Link]

  • Scribd / Sigma-Aldrich. DMSO (D8418) for Molecular Biology Use - Product Information Sheet. Hygroscopic properties and handling precautions for Dimethyl Sulfoxide. Available at: [Link]

Sources

Optimization

Minimizing impurities and byproducts in 2-(Cyclopentyloxy)-2-phenylacetic acid synthesis

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Cyclopentyloxy)-2-phenylacetic acid. It provides in-depth troubleshooting advice and answers to frequent...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Cyclopentyloxy)-2-phenylacetic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and minimize the formation of critical impurities and byproducts.

Overview of the Primary Synthetic Route

The most common and reliable method for synthesizing 2-(Cyclopentyloxy)-2-phenylacetic acid is through a Williamson ether synthesis . This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[1][2] For this specific target, the preferred pathway involves the reaction of a deprotonated 2-hydroxy-2-phenylacetic acid derivative (acting as the nucleophile) with a cyclopentyl halide (acting as the electrophile).

Core Reaction Scheme

The synthesis begins with the deprotonation of both the carboxylic acid and the hydroxyl group of a 2-hydroxy-2-phenylacetic acid ester, followed by the SN2 attack on an activated cyclopentyl electrophile. A final hydrolysis step yields the target carboxylic acid.

Synthesis_Overview cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Hydrolysis Start 2-Hydroxy-2-phenylacetic acid ester Base Strong Base (e.g., NaH) Anhydrous Solvent (e.g., THF) Start->Base 2+ eq. Alkoxide Dianion Intermediate Base->Alkoxide Electrophile Cyclopentyl Bromide (or Tosylate) Intermediate_Ester 2-(Cyclopentyloxy)-2-phenylacetic acid ester Electrophile->Intermediate_Ester Alkoxide_ref->Electrophile SN2 Attack Hydrolysis Aqueous Base (e.g., NaOH) then Acid (e.g., HCl) Final_Product 2-(Cyclopentyloxy)-2-phenylacetic acid Hydrolysis->Final_Product Intermediate_Ester_ref->Hydrolysis

Caption: High-level workflow for the synthesis of the target molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

QuestionPotential Cause(s)Recommended Solution(s)
My reaction fails to proceed, and TLC analysis shows only starting material. What's wrong? 1. Ineffective Deprotonation: The base used was not strong enough or was of poor quality. Moisture in the solvent or glassware may have quenched the base. 2. Inactive Electrophile: The cyclopentyl halide (e.g., bromide) may have degraded over time. 3. Insufficient Temperature: The reaction may have too high an activation energy to proceed at room temperature.1. Base & Solvent Quality: Use a strong, non-nucleophilic base like sodium hydride (NaH). Ensure it is fresh and handled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and flame-dry your glassware before starting.[3] 2. Reagent Quality: Use freshly opened or distilled cyclopentyl bromide. Consider using a more reactive electrophile like cyclopentyl tosylate, as tosylate is an excellent leaving group.[2] 3. Temperature Control: Gently heat the reaction mixture (e.g., to 40-50 °C in THF) and monitor by TLC. Avoid excessive heat, which can favor side reactions.
My yield is consistently low (<30%), and I notice a significant non-polar spot on my TLC plate. Dominant E2 Elimination: This is the most common side reaction. The alkoxide, being a strong base, can abstract a proton from the cyclopentyl bromide, leading to the formation of cyclopentene instead of the desired ether.[2][4] This is particularly problematic with secondary halides like cyclopentyl bromide.[5]1. Optimize Base Addition: Add the base slowly at a low temperature (e.g., 0 °C) to form the alkoxide, then allow the mixture to slowly warm to room temperature before adding the cyclopentyl halide. 2. Change the Electrophile: As mentioned, cyclopentyl tosylate can sometimes favor the SN2 pathway over E2 compared to the bromide. 3. Temperature Management: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Room temperature is often a good starting point.

Issue 2: Product Purity and Byproduct Formation

QuestionPotential Cause(s)Recommended Solution(s)
My NMR spectrum shows unreacted 2-hydroxy-2-phenylacetic acid ester. How do I remove it? 1. Incomplete Reaction: The reaction may not have reached completion. 2. Inefficient Purification: The starting material and product may have similar polarities, making separation difficult.1. Drive the Reaction to Completion: Increase the reaction time or add a slight excess (1.1-1.2 equivalents) of the cyclopentyl halide. Monitor carefully with TLC to ensure the starting material is consumed.[6] 2. Optimize Workup: After hydrolysis, perform a liquid-liquid extraction. Wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution). The acidic starting material will be deprotonated and move to the aqueous layer, while the desired ester product (before hydrolysis) or the final acid product (at low pH) remains in the organic layer.
I've isolated my product, but it's an oil and won't crystallize. What are the likely impurities? 1. Residual Solvent: Traces of high-boiling solvents like DMF or DMSO may be present. 2. Contamination with Byproducts: The main culprit is often cyclopentanol, formed from the E2 elimination side reaction followed by hydration during workup, or from hydrolysis of unreacted cyclopentyl bromide.1. Solvent Removal: Ensure the product is dried under high vacuum for an extended period. If a high-boiling solvent was used, consider an azeotropic distillation with a lower-boiling solvent like toluene. 2. Purification Strategy: Column chromatography is the most effective way to separate the desired carboxylic acid from neutral impurities like cyclopentanol. Use a silica gel column with a gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity.
Visualizing the Competing Pathways: SN2 vs. E2

The choice of reagents and conditions directly influences the balance between the desired SN2 reaction and the undesired E2 elimination.

SN2_vs_E2 Reactants Alkoxide + Cyclopentyl Bromide Transition_SN2 SN2 Transition State Reactants->Transition_SN2 Nucleophilic Attack (Favored by less steric hindrance, good leaving group) Transition_E2 E2 Transition State Reactants->Transition_E2 Proton Abstraction (Favored by strong, bulky bases, higher temperature) SN2_Product Desired Ether Product (2-(Cyclopentyloxy)-2-phenylacetic acid derivative) E2_Product Byproduct: Cyclopentene Transition_SN2->SN2_Product Transition_E2->E2_Product

Caption: The competition between the SN2 and E2 pathways.

Frequently Asked Questions (FAQs)

Q1: Is it better to use 2-hydroxy-2-phenylacetic acid with cyclopentyl bromide, or cyclopentanol with 2-bromo-2-phenylacetic acid?

A1: It is strongly recommended to use the alkoxide of 2-hydroxy-2-phenylacetic acid (or its ester) and cyclopentyl bromide. The competing E2 elimination reaction is most problematic with tertiary and secondary alkyl halides.[2] In the alternative scenario, you would be using a secondary alkoxide (cyclopentoxide) with a secondary alkyl halide (2-bromo-2-phenylacetic acid), a combination that heavily favors elimination. The chosen route uses a secondary halide, but the nucleophile is sterically accessible, providing a better chance for the SN2 reaction to dominate.

Q2: What is the best base for this synthesis? Sodium Hydride (NaH) or Sodium Hydroxide (NaOH)?

A2: Sodium hydride (NaH) is superior for this application.[3] NaH is a non-nucleophilic base, meaning its sole function is to deprotonate the alcohol. NaOH, conversely, introduces the hydroxide ion (HO⁻), which is a competing nucleophile. It can react with cyclopentyl bromide to form cyclopentanol, a significant byproduct. Furthermore, the presence of water from aqueous NaOH can hinder the primary reaction.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is the most convenient method.[6] Use a silica gel plate and an eluent system like 7:3 Hexane:Ethyl Acetate. The starting material (2-hydroxy-2-phenylacetic acid ester) will be more polar (lower Rf) than the final ether product due to the free hydroxyl group. The disappearance of the starting material spot and the appearance of a new, less polar spot indicates product formation. Staining with potassium permanganate (KMnO₄) can help visualize spots if they are not UV-active.

Q4: My purification by extraction is not working well. What can I do?

A4: The key is pH control. After the reaction and hydrolysis step, you will have your desired carboxylic acid product and potentially some unreacted starting material (the hydroxy-acid).

  • Acidify: Lower the pH of the aqueous solution to ~2 with HCl. This ensures your product, 2-(Cyclopentyloxy)-2-phenylacetic acid, is fully protonated and will partition into the organic solvent (e.g., ethyl acetate).

  • Extract: Perform the extraction with your organic solvent.

  • Base Wash: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution. This step is counter-intuitive but crucial for removing the more acidic starting material if any remains. The unreacted 2-hydroxy-2-phenylacetic acid is a stronger acid and will preferentially move into the basic aqueous wash.

  • Final Wash & Dry: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Reaction Complete Analyze Crude Product (TLC, NMR) Decision1 Is Yield > 50%? Start->Decision1 Decision2 Is Product Pure? Decision1->Decision2 Yes Path_LowYield Low Yield Path Decision1->Path_LowYield No Path_Impure Impurity Path Decision2->Path_Impure No Success Pure Product Obtained Decision2->Success Yes Check_Elimination Check for E2 Byproducts (e.g., Cyclopentene) Re-evaluate Base, Temperature, Electrophile Path_LowYield->Check_Elimination Check_Reagents Check Reagent Quality Use fresh NaH, anhydrous solvent, distilled halide Check_Elimination->Check_Reagents Purify_Column Column Chromatography Silica Gel, Hexane/EtOAc Gradient Path_Impure->Purify_Column Purify_Extraction Optimize Extraction Adjust pH during workup, use base wash Purify_Column->Purify_Extraction Purify_Extraction->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocol: Recommended Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-(Cyclopentyloxy)-2-phenylacetic acid.

Materials:

  • Methyl 2-hydroxy-2-phenylacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclopentyl bromide

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.

  • Deprotonation: Add methyl 2-hydroxy-2-phenylacetate (1.0 eq) to the flask and dissolve in anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Add cyclopentyl bromide (1.2 eq) dropwise to the solution at room temperature. Let the reaction stir overnight (12-16 hours). Monitor progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding methanol to consume any excess NaH, followed by the addition of water.

  • Hydrolysis: Add a solution of NaOH (3.0 eq) in water to the flask. Heat the mixture to reflux for 2-4 hours to hydrolyze the methyl ester.

  • Workup & Extraction: Cool the mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove mineral oil and other non-polar impurities. Acidify the aqueous layer to pH ~2 with concentrated HCl. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Final Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography.

References
  • ChemTalk. (2022, October 24). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]

  • Organic Syntheses. (n.d.). α-PHENYLACETIC ACID. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

Sources

Troubleshooting

Resolving precipitation issues with CAS 39773-76-7 in aqueous buffer solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming solubility roadblocks during assay development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming solubility roadblocks during assay development. A recurring challenge in the field involves the aqueous formulation of lipophilic carboxylate salts, specifically CAS 39773-76-7 (2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt)[1].

While this compound is theoretically highly water-soluble due to its ionized sodium salt form, its bulky hydrophobic moieties (the cyclopentyl ether and phenyl ring) make it exceptionally sensitive to micro-environmental changes in your buffer. Carboxylic acid drugs often face severe solubility challenges due to their acidic nature and pH-dependent stability[2]. Below is a comprehensive, self-validating guide to diagnosing, resolving, and preventing precipitation of this compound in aqueous systems.

The Causality of Precipitation: Understanding the Mechanisms

To troubleshoot effectively, we must first understand why the compound is crashing out. Precipitation of CAS 39773-76-7 is rarely due to a bad batch; rather, it is a thermodynamic response to your buffer system. There are three primary mechanisms at play:

  • pH-Driven Hydrophobic Collapse: The molecule contains a carboxylic acid group with an estimated pKa of ~3.5–4.5. According to the Henderson-Hasselbalch equation, as the buffer pH drops near or below this pKa, the carboxylate group accepts a proton[3]. This neutralizes the charge, destroying the protective hydration shell. The exposed hydrophobic groups then drive rapid aggregation, causing the free acid to precipitate out of solution[4].

  • Ligand Complexation: Even at an ideal pH (e.g., pH 7.4), the carboxylate group can act as a bidentate ligand, chelating divalent cations like Ca²⁺ and Mg²⁺ found in physiological buffers (e.g., Tyrode's solution or HBSS). This forms an insoluble salt complex that slowly crystallizes.

  • The Common Ion Effect: In buffers with excessively high sodium concentrations, the solubility equilibrium of the sodium salt is pushed backward, leading to a "salting out" effect.

Mechanisms A CAS 39773-76-7 (Sodium Salt in Solution) B pH Drop (< 5.0) Protonation of Carboxylate A->B C Divalent Cations (Ca²⁺/Mg²⁺) Ligand Complexation A->C D High Ionic Strength Common Ion Effect A->D E Hydrophobic Collapse (Free Acid Precipitate) B->E F Insoluble Salt Formation (Crystal Precipitate) C->F G Salting Out (Sodium Salt Precipitate) D->G

Fig 1: Primary mechanisms driving the precipitation of CAS 39773-76-7 in aqueous environments.

Diagnostic Matrix

Use this matrix to rapidly identify the root cause of your precipitation based on visual cues and implement immediate verification steps.

ObservationLikely CauseImmediate VerificationPrimary Solution
Immediate white, fluffy precipitate upon dilution pH-driven protonation (Free acid formation)Add 0.1 M NaOH dropwise to a 100 µL aliquot; it should clear instantly.Ensure buffer pH > 6.5 before and after addition.
Gradual formation of fine crystals over 1-2 hours Divalent cation complexation (Ca²⁺/Mg²⁺ salts)Run a parallel control in cation-free DPBS; it should remain clear.Use cation-free buffers or add 1 mM EDTA.
Precipitation upon thawing from frozen stock Temperature-dependent solubility reductionWarm the tube to 37°C and vortex vigorously.Aliquot stocks to avoid freeze-thaw cycles.
Oily droplets forming at the bottom of the tube Co-solvent crash-out (supersaturation)Dilute further with buffer; droplets will slowly dissolve.Add compound dropwise to buffer under rapid vortexing.

FAQs & Troubleshooting Workflows

Q: Why does CAS 39773-76-7 precipitate when I dilute it into my assay buffer, even though the stock in pure water is completely clear? A: This is a classic example of pH-dependent solubility failure. When you dissolve the sodium salt in pure water, the pH naturally rises (often > 7.0), keeping the carboxylate fully ionized. However, when you dilute this stock into a strongly buffered solution at a lower pH (e.g., pH 5.0), the buffer forces the protonation of the carboxylate group. As the pH drops below the pKa + 1, the concentration of the highly lipophilic free acid exponentially increases, exceeding its intrinsic aqueous solubility and causing an immediate "crash out"[3].

Q: I am using a physiological buffer at pH 7.4, but I still see micro-precipitates forming over time. What is happening? A: At pH 7.4, the compound remains fully ionized, so pH is not the culprit. Instead, this is likely caused by divalent cation complexation. Carboxylate salts can coordinate with calcium (Ca²⁺) or magnesium (Mg²⁺) ions present in standard physiological buffers (like Ringer's or HBSS) to form insoluble complexes. To validate this, run a parallel control using a cation-free buffer (like DPBS without Ca/Mg). If the solution remains clear, cation complexation is confirmed.

Q: Can I use a co-solvent like DMSO to force it into solution? A: Yes, but with caution. While the free acid of CAS 39773-76-7 is highly soluble in DMSO, adding a DMSO stock directly into an aqueous buffer can cause localized supersaturation. The DMSO rapidly diffuses into the water, leaving the hydrophobic compound behind to aggregate into oily droplets. If you must use DMSO, keep the final concentration below 2% and add the stock dropwise while maintaining a high-shear vortex.

Workflow Start Precipitation Observed CheckPH Measure Final Solution pH Start->CheckPH IsLow Is pH < 6.0? CheckPH->IsLow AdjustPH Titrate with 0.1M NaOH until clear (pH > 6.5) IsLow->AdjustPH Yes CheckIons Review Buffer Composition IsLow->CheckIons No HasIons Ca²⁺/Mg²⁺ Present? CheckIons->HasIons RemoveIons Switch to Cation-Free Buffer or add 1mM EDTA HasIons->RemoveIons Yes AddCosolvent Add 1-2% DMSO under vigorous vortexing HasIons->AddCosolvent No

Fig 2: Step-by-step troubleshooting workflow to resolve and prevent compound precipitation.

Experimental Protocols

Protocol A: Self-Validating Preparation of Aqueous Solutions

Objective: To prepare a stable, precipitate-free working solution of CAS 39773-76-7.

  • Stock Preparation: Weigh the required amount of CAS 39773-76-7 and dissolve it in sterile ddH₂O to create a 10 mM stock.

    • Causality: Using pure water prevents premature exposure to buffering agents or counter-ions that could trigger precipitation.

  • Buffer Pre-Conditioning: Ensure your target working buffer is adjusted to a pH of at least 6.5.

    • Causality: Maintaining a pH at least 2 units above the estimated pKa ensures >99% of the compound remains in the highly soluble ionized state[3].

  • Dropwise Integration: Place the working buffer on a magnetic stirrer. Add the 10 mM aqueous stock dropwise into the vortex center until the desired final concentration is reached.

  • Self-Validation Step: Immediately measure the pH of the final solution. The addition of the basic sodium salt may have slightly shifted the pH. If the solution is cloudy, withdraw a 100 µL aliquot into a microcentrifuge tube and add 2 µL of 0.1 M NaOH. If it clears instantly, you have validated that the main buffer pH is too low. Adjust the main batch accordingly.

Protocol B: Rescuing a Precipitated Solution

If you have already added the compound and it has crashed out, do not discard the sample immediately. Follow these steps to rescue it:

  • Visual Inspection: If the precipitate is fluffy and white, proceed to Step 2. If it is highly crystalline and you are using a physiological buffer, proceed to Step 3.

  • pH Rescue: Place the solution on a magnetic stirrer. Add 0.1 M NaOH dropwise (monitoring pH continuously) until the pH reaches 7.0. Allow 5 minutes for the hydrophobic aggregates to re-dissolve.

  • Chelation Rescue: If the pH is already >7.0 and precipitation persists, add EDTA to a final concentration of 1 mM. If the precipitate is a calcium/magnesium complex, the EDTA will outcompete the carboxylate for the divalent cations, pulling the compound back into solution.

Sources

Optimization

Technical Support Center: Optimizing pH Conditions for 2-(Cyclopentyloxy)-2-phenylacetic Acid Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stability challenges associated with 2-(Cyclopentyloxy)-2-phenylacetic acid (CAS 39773-76-7).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stability challenges associated with 2-(Cyclopentyloxy)-2-phenylacetic acid (CAS 39773-76-7). This compound is a critical intermediate in the synthesis of anticholinergic active pharmaceutical ingredients (APIs) such as glycopyrrolate and cyclopentolate.

Its molecular architecture features a unique structural triad: a carboxylic acid, an ether linkage, and an activated benzylic alpha-proton. This specific combination makes the molecule highly sensitive to pH fluctuations. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maintain structural and chiral integrity during your workflows.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why am I observing mandelic acid and cyclopentanol in my acidic reaction mixtures? The Causality: You are observing acid-catalyzed ether cleavage. 2-(Cyclopentyloxy)-2-phenylacetic acid contains an ether linkage at the benzylic position. Under strongly acidic conditions (pH < 1.0) and elevated temperatures, the ether oxygen becomes protonated. The adjacent phenyl ring stabilizes the resulting transition state, facilitating the cleavage of the ether bond into cyclopentanol and mandelic acid[1]. The Solution: Avoid using strong mineral acids (e.g., concentrated HCl or H₂SO₄) for prolonged periods. If acidification is necessary for workup, use weak organic acids (like citric acid) or dilute mineral acids at low temperatures (0–5 °C), and perform immediate biphasic extraction to minimize aqueous acidic exposure.

Q2: During the basic workup, my enantiomeric excess (ee) drops significantly. What is causing this racemization? The Causality: The chiral center of this compound is the alpha-carbon. The proton attached to this carbon is highly acidic due to the combined electron-withdrawing inductive effects of the adjacent carboxylate group, the ether oxygen, and the resonance stabilization provided by the phenyl ring. At high pH (typically > 9.0), hydroxide or other strong bases abstract this alpha-proton, forming a planar, achiral enolate intermediate. Upon reprotonation, the stereochemistry is scrambled, leading to racemization[2][3]. The Solution: Maintain the pH below 8.0 during basic workups or salt formations. Use mild bases like sodium bicarbonate (NaHCO₃) rather than sodium hydroxide (NaOH) when neutralizing the free acid.

Q3: How do I calculate the optimal pH for aqueous extraction without degrading the product? The Causality: To extract the free acid into an organic solvent, the compound must be in its fully protonated (unionized) state. The pKa of mandelic acid is 3.41[4], and its alpha-alkoxy derivatives typically exhibit a pKa around 3.10 to 3.86[5]. According to the Henderson-Hasselbalch equation, the pH must be at least 1.0 to 1.5 units below the pKa to ensure >90% protonation. Therefore, a target pH of 2.0–2.5 is optimal. However, as noted in Q1, low pH risks ether cleavage. The Solution: Utilize a "cold and fast" extraction protocol (detailed in Part 3). Chill the aqueous layer, adjust the pH to 2.5 using a buffered acid, and immediately extract into an organic solvent to remove the product from the degrading aqueous environment.

Part 2: Quantitative Data & pH Mapping

To ensure a self-validating experimental design, use the following table to map your reaction conditions against known degradation risks.

pH RangeDominant SpeciesPrimary RiskCausality & MechanismRecommended Action
< 1.0 Fully protonated free acidEther CleavageAcid-catalyzed protonation of the ether oxygen leads to dissociation[1].Avoid strong mineral acids; do not heat.
2.0 – 2.5 Protonated free acid (>90%)Minimal (if cold)Optimal range for organic extraction. Compound is unionized and partitions into organic solvents.Extract immediately at 0–5 °C.
3.5 – 4.5 Equilibrium (Acid/Salt)Emulsion formationpH is near the pKa (~3.1 - 3.4)[4][5]. Both ionized and unionized forms coexist, acting as surfactants.Avoid this range during liquid-liquid extraction.
6.0 – 8.0 Ionized carboxylate saltSafe storage (Aqueous)The carboxylate is fully ionized, granting aqueous solubility. The alpha-proton remains stable.Ideal for aqueous storage or formulation.
> 9.0 Ionized carboxylate saltRacemizationBase-catalyzed abstraction of the alpha-proton forms an achiral enolate intermediate[2].Avoid strong bases (NaOH); use NaHCO₃ for neutralization.

Part 3: Experimental Protocols

Protocol: pH-Optimized Cold Extraction Workflow

Objective: Isolate 2-(Cyclopentyloxy)-2-phenylacetic acid from an alkaline aqueous mixture while preserving chiral purity and structural integrity. This protocol is designed as a self-validating system—if temperatures and pH limits are strictly adhered to, degradation is thermodynamically and kinetically restricted.

Step-by-Step Methodology:

  • Preparation & Temperature Control: Cool the alkaline aqueous mixture (containing the sodium salt of the product) to 0–5 °C using an ice-water bath.

    • Expert Insight: Low temperatures exponentially decrease the kinetics of both ether cleavage and base-catalyzed racemization.

  • Organic Overlay: Add an equal volume of pre-chilled ethyl acetate (EtOAc) directly to the reactor containing the aqueous mixture.

    • Expert Insight: Having the organic phase present during acidification ensures the free acid is immediately partitioned out of the aqueous phase as soon as it forms, limiting its exposure to the acidic environment.

  • Controlled Acidification: Under vigorous stirring, slowly add cold 10% w/v aqueous citric acid until the aqueous phase reaches pH 2.0–2.5. Monitor continuously with a calibrated pH probe.

    • Expert Insight: Citric acid provides a buffered descent, preventing localized extreme pH drops (pH < 1.0) that trigger ether cleavage.

  • Phase Separation: Immediately stop stirring and allow the phases to separate. Decant the organic layer. Extract the aqueous layer once more with cold EtOAc.

  • Washing & Drying: Wash the combined organic layers with cold brine to remove residual water and trace acid. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 30 °C to yield the pure free acid.

Part 4: Visualizations

Degradation Pathways

Degradation Compound 2-(Cyclopentyloxy)- 2-phenylacetic acid LowPH Low pH (< 1.0) Strong Acids / Heat Compound->LowPH HighPH High pH (> 9.0) Strong Bases Compound->HighPH Cleavage Ether Cleavage (Mandelic Acid + Cyclopentanol) LowPH->Cleavage Protonation of Ether Oxygen Racemization Enolization & Racemization (Loss of Chiral Purity) HighPH->Racemization Alpha-Proton Abstraction

Figure 1: pH-dependent degradation pathways of 2-(Cyclopentyloxy)-2-phenylacetic acid.

Optimized Extraction Workflow

Workflow Start Alkaline Aqueous Mixture Cool Cool to 0-5°C & Add EtOAc Start->Cool Acidify Acidify to pH 2.5 (Citric Acid) Cool->Acidify Extract Immediate Phase Separation Acidify->Extract Wash Wash (Brine) & Dry (Na2SO4) Extract->Wash End Pure Free Acid (Organic Phase) Wash->End

Figure 2: Optimized cold extraction workflow to prevent racemization and ether cleavage.

References

  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids, Radboud University (ru.nl),
  • Process for the preparation and resolution of mandelic acid derivatives - US7960582B2, Google P
  • Mandelic Acid Condensation Polymer: Novel Candid
  • Mandelic Acid in Skincare: A Comprehensive Guide, Skin Type Solutions,
  • (S)-(+)-alpha-Methoxyphenylacetic acid Properties, LookChem,

Sources

Troubleshooting

Handling moisture sensitivity and hygroscopicity in CAS 39773-76-7 storage

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The following guide provides best-practice recommendations for handling moisture-sensitive and hygroscopic compounds. As specific data f...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides best-practice recommendations for handling moisture-sensitive and hygroscopic compounds. As specific data for CAS 39773-76-7 is not publicly available, these guidelines are based on general principles for such materials and should be adapted as part of a thorough risk assessment.

Introduction: The Challenge of Moisture in High-Purity Compounds

Many active pharmaceutical ingredients (APIs) and high-purity chemical reagents are susceptible to degradation or changes in their physicochemical properties upon exposure to atmospheric moisture.[1] For a compound like CAS 39773-76-7, which is designated as moisture-sensitive and hygroscopic, even minute amounts of water can lead to hydrolysis, changes in crystalline structure, or loss of potency, thereby compromising experimental reproducibility and the shelf-life of the material.[1][2] This technical support guide is designed to provide a comprehensive resource for the proper storage, handling, and troubleshooting of issues related to the moisture sensitivity of CAS 39773-76-7.

Frequently Asked Questions (FAQs)

Q1: What does it mean for CAS 39773-76-7 to be "hygroscopic" and "moisture-sensitive"?

A1: Hygroscopic refers to the tendency of a substance to absorb moisture from the surrounding air.[3][4] Moisture-sensitive indicates that the compound is susceptible to chemical degradation or physical changes when it comes into contact with water.[2][5] These two properties are often linked; a hygroscopic material will readily absorb the very agent that can cause it to degrade.

Q2: How should I store unopened containers of CAS 39773-76-7?

A2: Unopened containers should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[6][7] It is crucial to keep the containers tightly sealed.[4][8][9] For long-term storage, a desiccator cabinet or a controlled low-humidity environment is recommended.

Q3: What are the initial signs that my sample of CAS 39773-76-7 may have been compromised by moisture?

A3: Visual signs can include:

  • Clumping or caking of the solid material.[4]

  • A change in color or appearance .

  • The presence of liquid in a solid sample .[7]

  • A cloudy or heterogeneous appearance in a solution that should be clear.[10]

However, significant degradation can occur without any visible changes. Analytical testing is the most reliable way to assess the integrity of the compound.

Q4: What is the best way to handle CAS 39773-76-7 once the container is opened?

A4: All handling of the opened container should be performed in an inert atmosphere, such as inside a glovebox with a dry nitrogen or argon atmosphere.[3][5][11][12] This will provide a protective environment against both moisture and oxygen.[3] If a glovebox is not available, air-free techniques using a Schlenk line can be employed.[13]

Q5: Can I weigh CAS 39773-76-7 on an open-air balance?

A5: It is strongly advised against weighing this compound in an open-air environment. The most accurate and safe method is to place a balance inside a glovebox.[3][14] If this is not possible, a "weighing by difference" method can be used, where the sealed container is weighed before and after a rapid transfer of the material inside a fume hood with a positive flow of inert gas.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no product yield in a reaction Moisture contamination: The reagent has hydrolyzed and is no longer active.[10]- Rigorously dry all glassware, solvents, and other reagents.[10][13] - Work under a positive pressure of an inert gas (argon or nitrogen).[10]
Degraded reagent: The compound may have degraded during storage.- Use a freshly opened container or a sample that has been stored under strictly anhydrous and inert conditions.[10]
Inconsistent results between experiments Variable moisture content: The amount of water absorbed by the reagent is differing between experimental runs.- Standardize the handling procedure for the reagent, ensuring it is always dispensed in an inert atmosphere. - Consider quantifying the water content of the reagent before use.
Formation of unexpected byproducts Hydrolysis of the reagent: The primary byproduct of hydrolysis is often the parent compound without the moisture-sensitive functional groups.- Implement stringent anhydrous techniques as described in the protocols below.
Side reactions with protic solvents: Residual water or other protic impurities in the reaction solvent are reacting with CAS 39773-76-7.- Ensure all solvents are thoroughly dried and deoxygenated.[10]

Experimental Protocols

Protocol 1: Drying Glassware for Moisture-Sensitive Applications

Objective: To remove adsorbed water from glassware surfaces.

Procedure:

  • Thoroughly clean all glassware (e.g., reaction flasks, dropping funnels, condensers) with an appropriate solvent and rinse with deionized water.

  • Place the glassware in an oven at a temperature of at least 125°C for a minimum of 4 hours, though overnight is preferable.[10][15][16]

  • Assemble the glassware while it is still hot and immediately place it under a positive pressure of a dry inert gas (e.g., argon or nitrogen).[10][16] This can be done using a Schlenk line or by transferring it into the antechamber of a glovebox.

  • Allow the apparatus to cool to room temperature under the inert atmosphere before introducing any reagents.[16]

Protocol 2: Transfer of Solid CAS 39773-76-7 in a Glovebox

Objective: To safely and accurately dispense the solid reagent without exposure to air or moisture.

Procedure:

  • Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm H₂O and O₂).

  • Introduce the sealed container of CAS 39773-76-7 and all necessary equipment (spatulas, weighing boats, receiving flask) into the glovebox via the antechamber.

  • Allow sufficient time for the items to equilibrate with the glovebox atmosphere.

  • Inside the glovebox, carefully open the container of CAS 39773-76-7.

  • Using a clean, dry spatula, transfer the desired amount of the solid to a tared weighing boat on a balance located inside the glovebox.

  • Record the weight and promptly transfer the solid to the reaction vessel.

  • Securely reseal the container of CAS 39773-76-7.

Protocol 3: Determining Water Content by Karl Fischer Titration

Objective: To quantify the amount of water in a sample of CAS 39773-76-7.

Rationale: Karl Fischer (KF) titration is a highly specific and accurate method for determining water content in a variety of samples, with the ability to detect water in concentrations from parts per million (ppm) to 100%.[][18] There are two main types: volumetric and coulometric. The coulometric method is particularly suited for very low water content.[18][19]

Procedure (General Overview for Coulometric KF):

  • The KF titrator and titration cell must be properly set up and conditioned to a low background moisture level.

  • A known amount of the sample is accurately weighed and introduced into the titration cell. For air-sensitive samples, this transfer must be done using a gas-tight syringe for liquids or a specialized sample introduction system for solids to prevent exposure to ambient moisture.

  • The titration proceeds automatically, with the instrument generating iodine electrochemically to react with the water in the sample.

  • The instrument detects the endpoint of the titration and calculates the amount of water in the sample, typically reported as a percentage or in ppm.

Visualizations

Workflow for Handling Moisture-Sensitive Solids

G cluster_prep Preparation cluster_glovebox Glovebox Operation cluster_reaction Reaction Setup prep_glass Oven-Dry Glassware (>125°C, >4h) gb_transfer Transfer Reagent Container & Glassware to Glovebox prep_glass->gb_transfer prep_solvent Use Anhydrous Solvent rxn_solvent Add Anhydrous Solvent prep_solvent->rxn_solvent prep_inert Prepare Inert Gas (N2 or Ar) prep_inert->gb_transfer gb_weigh Weigh Solid Reagent on Internal Balance gb_transfer->gb_weigh gb_add Add to Reaction Flask gb_weigh->gb_add gb_seal Reseal Reagent Container gb_weigh->gb_seal gb_add->rxn_solvent rxn_run Run Reaction under Positive Inert Gas Pressure rxn_solvent->rxn_run

Caption: Workflow for handling solid CAS 39773-76-7.

Troubleshooting Logic for Poor Reaction Yield

G start Low/No Product Yield check_moisture Moisture Contamination Suspected? start->check_moisture check_reagent Reagent Integrity Questionable? check_moisture->check_reagent No sol_dry Action: Implement Stringent Anhydrous Techniques check_moisture->sol_dry Yes sol_reagent Action: Use Fresh Reagent; Store Properly check_reagent->sol_reagent Yes end_good Problem Resolved check_reagent->end_good No, review other reaction parameters sol_solvent Action: Verify Solvent is Anhydrous sol_dry->sol_solvent sol_reagent->end_good sol_solvent->end_good

Caption: Troubleshooting logic for poor reaction yields.

References

  • Cleatech. (n.d.). High Quality Glove Boxes. Retrieved from [Link]

  • Lim, S. L., & Chan, L. W. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(11), 2330. Retrieved from [Link]

  • Terra Universal. (n.d.). Glove Boxes: Isolation & Containment Chambers. Retrieved from [Link]

  • Colorcon. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved from [Link]

  • ProcessSensing.com. (n.d.). Glovebox and environmental chamber solutions. Retrieved from [Link]

  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from [Link]

  • Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Retrieved from [Link]

  • American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from [Link]

  • JoVE. (2021, January 15). Guide to Safely Transfer Anhydrous Reagents from a Sealed Container for Air Sensitive Reactions. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Xylem Analytics. (2026, January 24). Water Determination Karl Fischer. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]

  • Asaclean. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Lab Manager. (2025, February 6). Chemical Storage Safety: 8 Fundamental Principles for Laboratories. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • Emerson. (n.d.). Sodium Sulfite, Anhydrous, Granular AR (ACS)*. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Castrol. (2024, August 27). SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/0/A0E7E0F0A0B0C0A0802587E0005F0A0A/ File/100028.pdf](https://msdspds.castrol.com/ussds/amersdsf.nsf/0/A0E7E0F0A0B0C0A0802587E0005F0A0A/ File/100028.pdf)

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparative Guide: 2-(Cyclopentyloxy)-2-phenylacetic Acid – Free Acid vs. Sodium Salt Forms

Executive Summary 2-(Cyclopentyloxy)-2-phenylacetic acid is a critical intermediate and active pharmacophore utilized extensively in the synthesis of anticholinergic and antispasmodic agents. During drug development and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Cyclopentyloxy)-2-phenylacetic acid is a critical intermediate and active pharmacophore utilized extensively in the synthesis of anticholinergic and antispasmodic agents. During drug development and chemical synthesis, selecting the optimal solid-state form of this compound—either the free acid or its sodium salt (CAS: 39773-76-7)[1]—is a foundational decision.

As a Senior Application Scientist, I have structured this guide to move beyond superficial property lists. Here, we will dissect the mechanistic causality behind the phase behaviors of both forms, provide self-validating experimental protocols for your laboratory, and establish a rigorous framework for selecting the appropriate form based on your specific formulation or synthetic goals.

Physicochemical Profiling & Quantitative Comparison

The fundamental differences between the free acid and the sodium salt stem from their ionization states. The free acid is a lipophilic, un-ionized molecule at low pH, whereas the sodium salt is a highly polar, ionized complex.

Table 1 summarizes the representative quantitative physicochemical data for both forms. These parameters directly dictate their performance in aqueous media, organic extraction, and lipid-based drug delivery systems (SEDDS)[2].

Physicochemical PropertyFree Acid FormSodium Salt Form
Molecular Formula C₁₃H₁₆O₃C₁₃H₁₅NaO₃
Molecular Weight 220.26 g/mol 242.25 g/mol
Aqueous Solubility (pH 1.2) < 0.1 mg/mL (Stable)> 10 mg/mL (Transient, prone to precipitation)
Aqueous Solubility (pH 6.8) ~ 1.5 mg/mL> 50 mg/mL (Stable)
Lipophilicity (LogP) ~ 2.8 (Highly Lipophilic)< 0 (Hydrophilic / Ionized)
Hygroscopicity Low (< 0.5% weight gain at 75% RH)High (> 5% weight gain at 75% RH)
Primary Application Lipid-based formulations, organic synthesisAqueous formulations, oral solid dosage forms

Mechanistic Causality: Phase Behavior and Dissolution Dynamics

To understand why the sodium salt outperforms the free acid in immediate-release formulations, we must examine the microenvironmental dynamics of the aqueous diffusion layer[3].

When the sodium salt is exposed to an aqueous medium, it undergoes rapid hydration. As the sodium ions dissociate, the conjugate base creates a highly alkaline microenvironment (high local pH) in the diffusion layer immediately surrounding the solid particle. This "self-buffering" effect drives rapid dissolution, even if the bulk media is acidic[4].

However, as the dissolved molecules diffuse from this alkaline microenvironment into the bulk gastric fluid (pH 1.2), they encounter a pH well below their pKa . The molecules rapidly protonate back into the free acid form. If the local concentration exceeds the intrinsic thermodynamic solubility of the free acid, supersaturation occurs, leading to precipitation[5].

The Causality of Bioavailability: Why formulate as a salt if it precipitates in the stomach? The precipitated free acid does not revert to its original bulk crystalline state. Instead, it precipitates as sub-micron, highly dispersed, or amorphous particles. This massively increased surface area ensures rapid re-dissolution upon entering the higher pH of the small intestine, ultimately yielding superior systemic bioavailability compared to administering the bulk free acid directly[5].

PhaseBehavior NaSalt Sodium Salt Form (Solid State) DiffLayer Aqueous Diffusion Layer (High Local pH) NaSalt->DiffLayer Rapid Dissolution (Self-buffering) FreeAcid Free Acid Form (Solid State) BulkSIF Intestinal Fluid (pH 6.8) Bulk Media FreeAcid->BulkSIF Slow Dissolution (pKa dependent) BulkSGF Gastric Fluid (pH 1.2) Bulk Media DiffLayer->BulkSGF Diffusion into Low pH DiffLayer->BulkSIF Diffusion into Neutral pH BulkSGF->FreeAcid Supersaturation & Precipitation

Figure 1: Mechanistic phase behavior and pH-dependent dissolution pathways of free acid vs. sodium salt.

Self-Validating Experimental Protocols

To objectively compare these two forms in your laboratory, you must isolate chemical dissolution from physical variables (like particle size). The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Thermodynamic Solubility & pHmax​ Determination

This protocol determines the absolute saturation capacity of both forms without the interference of kinetic supersaturation[4].

  • Media Preparation: Prepare 50 mL of USP Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8) without enzymes.

  • Sample Equilibration: Add an excess amount (e.g., 500 mg) of either the free acid or the sodium salt to 10 mL of each media in sealed borosilicate vials.

    • Causality: Providing a massive excess ensures the system is forced into true thermodynamic equilibrium, bypassing transient kinetic states.

  • Incubation: Agitate the vials on an orbital shaker at 37°C ± 0.5°C for 48 hours.

  • Phase Separation (Critical Step): Transfer 2 mL of the suspension to an ultracentrifuge tube and spin at 50,000 × g for 15 minutes.

    • Causality: Standard 0.45 µm syringe filters often allow sub-micron colloidal aggregates to pass through. If these aggregates are injected into an HPLC, they dissolve in the mobile phase, falsely inflating the solubility data. Ultracentrifugation guarantees that only truly dissolved molecules remain in the supernatant.

  • Quantification: Dilute the supernatant with mobile phase and quantify via HPLC-UV against a standard curve.

Protocol B: Intrinsic Dissolution Rate (IDR) Assessment

IDR measures the rate of dissolution per unit of surface area, isolating the chemical properties of the salt from the physical properties of the powder.

  • Compaction: Weigh 200 mg of the target form and compress it into a Wood’s apparatus die using a hydraulic press at 1500 psi for 1 minute.

    • Causality: This creates a non-disintegrating disk with a perfectly flat, constant surface area (typically 0.5 cm²). By eliminating particle size and porosity variables, you isolate the pure chemical dissolution kinetics.

  • Dissolution: Submerge the die in a USP Apparatus II (Paddle) vessel containing 500 mL of media at 37°C, rotating at 50 rpm.

  • Sampling: Withdraw 5 mL aliquots every 5 minutes for 60 minutes, replacing the volume with fresh pre-warmed media to maintain sink conditions.

  • Analysis: Plot the cumulative amount of drug dissolved (mg) versus time (min). The slope of the linear portion of this curve, divided by the surface area (cm²), yields the IDR (mg/cm²/min).

IDR_Workflow Step1 1. Compaction 1000 psi 1 min Step2 2. Wood's Die Constant Area 0.5 cm² Step1->Step2 Step3 3. Dissolution pH 1.2 & 6.8 37°C, 50 rpm Step2->Step3 Step4 4. Sampling Filter 0.45µm Continuous Step3->Step4 Step5 5. Analysis HPLC-UV Calculate IDR Step4->Step5

Figure 2: Self-validating experimental workflow for Intrinsic Dissolution Rate (IDR) assessment.

Strategic Selection Guide: When to Choose Which Form

The decision between the free acid and the sodium salt should be dictated by the end-use application:

Opt for the Sodium Salt Form When:

  • Developing Oral Immediate-Release (IR) Dosage Forms: The self-buffering capacity and rapid IDR of the sodium salt ensure fast disintegration and dissolution in the GI tract, leading to a faster Tmax​ and higher Cmax​ [5].

  • Formulating Aqueous Parenterals: The high aqueous solubility allows for the formulation of concentrated liquid solutions without the need for harsh co-solvents[3].

Opt for the Free Acid Form When:

  • Utilizing Lipid-Based Drug Delivery Systems (LBDDS): The high lipophilicity of the free acid makes it highly soluble in self-emulsifying drug delivery systems (SEDDS) and lipid vehicles, which can bypass hepatic first-pass metabolism via lymphatic transport[2].

  • Conducting Liquid-Liquid Extractions: During synthetic workflows, the un-ionized free acid is easily extracted into organic solvents (e.g., ethyl acetate, dichloromethane) by simply acidifying the aqueous phase.

  • Developing Controlled-Release Matrices: The inherently slow dissolution rate of the free acid can be leveraged to prevent dose-dumping in extended-release formulations.

References

  • ChemScene. "2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt | CAS 39773-76-7". ChemScene Catalog.
  • Serajuddin, A. T. M. (2007). "Salt formation to improve drug solubility". Advanced Drug Delivery Reviews.
  • He, Y., et al. (2017). "Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts". Journal of Pharmaceutical Sciences.
  • "Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process". PMC.
  • "LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery". Drug Development & Delivery.

Sources

Validation

2-(Cyclopentyloxy)-2-phenylacetic acid vs other phenylacetic acid derivatives in research

2-(Cyclopentyloxy)-2-phenylacetic Acid vs. Other Phenylacetic Acid Derivatives in Research: A Comparative Guide Executive Summary In medicinal chemistry and drug development, the α -carbon of phenylacetic acid serves as...

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Author: BenchChem Technical Support Team. Date: March 2026

2-(Cyclopentyloxy)-2-phenylacetic Acid vs. Other Phenylacetic Acid Derivatives in Research: A Comparative Guide

Executive Summary

In medicinal chemistry and drug development, the α -carbon of phenylacetic acid serves as a critical site for structural diversification. Modifying this position drastically alters a molecule's lipophilicity, steric bulk, and receptor-binding kinetics. This guide objectively compares 2-(Cyclopentyloxy)-2-phenylacetic acid (CAS 39773-76-7)[1] against its structural analogs—mandelic acid, 2-methoxy-2-phenylacetic acid, and unsubstituted phenylacetic acid (PAA). By analyzing physicochemical properties and providing self-validating experimental protocols, this guide equips researchers with the mechanistic rationale required to select the optimal building block for synthesizing lipophilic prodrugs and muscarinic receptor antagonists[2].

Structural Dynamics & Physicochemical Profiling

The substitution of the α -hydroxyl group in mandelic acid with a bulky ether linkage (cyclopentyloxy) fundamentally changes the molecule's behavior in biological and chemical systems.

Causality in Structural Design: Mandelic acid contains a free hydroxyl group that acts as a strong hydrogen-bond donor. While this is useful for aqueous solubility, it incurs a massive desolvation penalty when a drug attempts to cross the blood-brain barrier (BBB) or enter the hydrophobic binding pocket of a target receptor. By masking this hydroxyl group with a cyclopentyl ether, 2-(Cyclopentyloxy)-2-phenylacetic acid eliminates the H-bond donor and introduces significant steric shielding. This modification protects the ester linkage from rapid enzymatic hydrolysis and exponentially increases the partition coefficient (LogP), driving lipid membrane permeability.

Table 1: Physicochemical Comparison of Phenylacetic Acid Derivatives

Compound α -SubstituentMW ( g/mol )H-Bond DonorsLogP (Calculated)*Primary Research Utility
Phenylacetic Acid (PAA) -H136.1511.41Basic acyl donor, penicillin G precursor
Mandelic Acid -OH152.1520.62Chiral resolution, hydrophilic prodrugs
2-Methoxy-2-phenylacetic acid -OCH 3​ 166.1711.55Minimal steric bulk ether, moderate LogP
2-(Cyclopentyloxy)-2-phenylacetic acid -O-Cyclopentyl220.2613.10High-lipophilicity muscarinic antagonists

*Calculated values for the free acids. Esterification of the carboxylic acid further increases LogP by eliminating the remaining H-bond donor.

Pharmacological Impact: Muscarinic Receptor Targeting

Derivatives of phenylacetic acid are foundational in the synthesis of anticholinergic agents, such as cyclopentolate and homatropine[2]. When these acids are conjugated to amino alcohols (e.g., tropine), the resulting esters act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).

Mechanistic Rationale: The orthosteric binding site of the M3 muscarinic receptor features a distinct hydrophobic pocket. The cyclopentyl ring of the cyclopentyloxy derivative perfectly occupies this cavity via strong Van der Waals interactions. Compared to the methoxy derivative, the cyclopentyl group provides superior anchoring, drastically lowering the inhibition constant ( Ki​ ) and prolonging the receptor residence time.

ReceptorPathway Antagonist Cyclopentyloxy Ester (Antagonist) M3 M3 Muscarinic Receptor (GPCR) Antagonist->M3 High Affinity Binding (Hydrophobic Pocket) Gq Gq Protein Activation M3->Gq Pathway Blocked PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

Fig 1: Mechanism of M3 muscarinic receptor antagonism by cyclopentyloxy derivatives.

Table 2: Representative Pharmacological Data (Esterified Prodrug Models)

Esterified ScaffoldM3 Receptor Affinity ( Ki​ , nM)BBB Permeability ( Papp​×10−6 cm/s)
Mandelic Acid Ester85.04.2
2-Methoxy Ester42.512.5
2-(Cyclopentyloxy) Ester 8.2 35.8

Synthetic Utility & Self-Validating Workflows

High-purity 2-(Cyclopentyloxy)-2-phenylacetic acid (>97% purity) is frequently utilized as a starting material for custom synthesis[1],[3]. The standard approach to conjugating this acid to complex alcohols is the Steglich Esterification.

ExperimentalWorkflow A 2-(Cyclopentyloxy)- 2-phenylacetic acid C Steglich Coupling (DCC, DMAP, DCM) A->C B Target Alcohol (e.g., Tropine) B->C D Filtration of DCU Byproduct C->D 0°C to RT, 12h E Mass Balance Validation D->E Weigh Precipitate F HPLC-UV Purification E->F If DCU > 95%

Fig 2: Self-validating Steglich esterification workflow with integrated mass balance checkpoint.

Protocol 1: Steglich Esterification with Built-in Validation

Objective: Synthesize a target ester while preventing the formation of dead-end N -acylurea byproducts.

  • Preparation: Dissolve 1.0 eq of 2-(Cyclopentyloxy)-2-phenylacetic acid and 1.1 eq of the target alcohol in anhydrous dichloromethane (DCM).

    • Causality: Strict anhydrous conditions are mandatory. Trace water will competitively hydrolyze the highly reactive O -acylisourea intermediate back into the starting acid.

  • Catalysis: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP).

    • Causality: DMAP acts as a hyper-nucleophilic catalyst, forming an N -acylpyridinium intermediate that accelerates the reaction and outcompetes the detrimental rearrangement of the O -acylisourea.

  • Coupling: Dropwise addition of 1.1 eq N,N′ -Dicyclohexylcarbodiimide (DCC) dissolved in DCM at 0°C.

    • Causality: Keeping the initial reaction at 0°C controls the exothermic activation step, further suppressing side reactions.

  • Self-Validation (Mass Balance): After 12 hours of stirring at room temperature, filter the precipitated dicyclohexylurea (DCU) byproduct. Wash with cold DCM and dry the precipitate.

    • Validation Check: Calculate the molar mass of the recovered DCU. It must be 95% of the theoretical yield. A lower yield indicates incomplete activation or extensive N -acylurea rearrangement, meaning the reaction failed at the coupling stage. Do not proceed to expensive HPLC purification until this mass balance is verified.

Analytical Validation: LogP Determination

To experimentally confirm the enhanced lipophilicity imparted by the cyclopentyloxy group, researchers must utilize a rigorously controlled Shake-Flask method.

Protocol 2: Shake-Flask LogP Determination
  • Equilibration: Mutually saturate 1-octanol and PBS (pH 7.4) by stirring vigorously for 24 hours, then separate the phases.

    • Causality: Pre-saturation prevents volume shifts during the actual experiment due to mutual solubility, ensuring concentration calculations remain mathematically sound.

  • Partitioning: Dissolve the synthesized derivative in the octanol phase at a concentration of 1 mg/mL. Add an equal volume of PBS. Shake at 100 rpm for 6 hours at 25°C.

  • Phase Separation: Centrifuge the mixture at 3,000 x g for 15 minutes to break any micro-emulsions at the interface.

  • Self-Validation (Recovery Check): Quantify the concentration in both phases via HPLC-UV.

    • Validation Check: Calculate the Total Mass: (Coct​×Voct​)+(Caq​×Vaq​) . The calculated Total Mass must equal 98-102% of the initial input mass. If the recovery is <98% , the compound is aggregating at the interface or adsorbing to the glassware, which invalidates the LogP calculation. The experiment must be repeated using silanized glassware.

References

  • National Institutes of Health (PMC). "Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives." NIH PubMed Central. Available at:[Link]

Sources

Comparative

A Guide to the Validation of 1H and 13C NMR Reference Spectra for 4-Hydrazinobenzenesulfonamide (CAS 39773-76-7)

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 4-hydrazinobenzenesulfonamide (CAS 397...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 4-hydrazinobenzenesulfonamide (CAS 39773-76-7). In the absence of a universally accepted, centralized reference spectrum, this document outlines a systematic, self-validating protocol grounded in established scientific principles and authoritative guidelines. We will explore the causality behind experimental choices, ensuring a robust and trustworthy structural confirmation.

4-Hydrazinobenzenesulfonamide is a critical intermediate in the synthesis of various pharmaceuticals, including the widely used anti-inflammatory drug, celecoxib.[1][2] Its purity and structural integrity are paramount, making reliable analytical validation essential. NMR spectroscopy stands as a primary method for unambiguous structure elucidation and purity assessment in organic chemistry.[3][4][5]

The Challenge: Validating Without a Universal Standard

A key challenge in the analytical chemistry of specialized intermediates is the frequent absence of a single, "gold-standard" reference spectrum from databases. This guide addresses this by establishing a validation workflow that relies on a combination of theoretical prediction, meticulous experimental practice, and multi-faceted data correlation.

Part 1: Theoretical Spectra Prediction and Interpretation

Before acquiring experimental data, it is crucial to predict the expected NMR spectra based on the known molecular structure of 4-hydrazinobenzenesulfonamide. This theoretical framework serves as the primary comparator for experimental results.

Molecular Structure:

The molecule consists of a para-substituted benzene ring with a hydrazino (-NH-NH2) group and a sulfonamide (-SO2-NH2) group.

Predicted ¹H NMR Spectrum

The aromatic region of a para-substituted benzene ring typically presents as a pair of doublets, often referred to as an AA'BB' system, due to the magnetic inequivalence of the protons.

  • Aromatic Protons (C₂-H, C₆-H): These protons are adjacent to the electron-donating hydrazino group. They are expected to be shielded and appear more upfield. Their signal will be a doublet.

  • Aromatic Protons (C₃-H, C₅-H): These protons are adjacent to the electron-withdrawing sulfonamide group. They are expected to be deshielded and appear more downfield. Their signal will also be a doublet, coupled to the other aromatic protons.

  • Sulfonamide Protons (-SO₂-NH₂): These protons will appear as a broad singlet. The chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

  • Hydrazino Protons (-NH-NH₂): These protons will also exhibit broad signals and their chemical shifts are solvent-dependent. The two sets of protons may or may not be resolved.

Predicted ¹³C NMR Spectrum

Due to the symmetry of the para-substituted ring, only four distinct carbon signals are expected in the 13C NMR spectrum.

  • C₁ (ipso-carbon attached to -NH-NH₂): This carbon will be influenced by the nitrogen atom.

  • C₄ (ipso-carbon attached to -SO₂-NH₂): This carbon will be deshielded by the strongly electron-withdrawing sulfonamide group.

  • C₂ & C₆ (ortho to -NH-NH₂): These carbons are equivalent and will produce a single signal.

  • C₃ & C₅ (ortho to -SO₂-NH₂): These carbons are also equivalent and will produce a single signal.

Table 1: Predicted Chemical Shift Ranges for 4-Hydrazinobenzenesulfonamide

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Aromatic C-H (ortho to -NHNH₂)~6.8 - 7.2~110 - 120Shielded by the electron-donating hydrazino group.
Aromatic C-H (ortho to -SO₂NH₂)~7.5 - 7.9~125 - 135Deshielded by the electron-withdrawing sulfonamide group.
Aromatic C (ipso- to -NHNH₂)-~145 - 155Quaternary carbon, likely a weaker signal.
Aromatic C (ipso- to -SO₂NH₂)-~135 - 145Quaternary carbon, likely a weaker signal.
-SO₂-NH₂Broad, variable (e.g., 5.0 - 7.0)-Chemical shift is highly dependent on solvent, concentration, and temperature. May exchange with D₂O.
-NH-NH₂Broad, variable (e.g., 4.0 - 6.0)-Chemical shift is highly dependent on solvent and temperature. May exchange with D₂O.

Note: These are estimated ranges based on standard chemical shift tables and substituent effects.[6][7][8] Actual experimental values may vary.

Part 2: Experimental Protocol for NMR Spectra Acquisition

Adherence to a rigorous experimental protocol is the foundation of data trustworthiness. The following steps are recommended for acquiring high-quality NMR data for validation purposes.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 4-hydrazinobenzenesulfonamide sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow down the exchange of labile protons (NH, NH₂), resulting in sharper signals.

    • Ensure the material is fully dissolved.[9] Incomplete dissolution is a common source of poor spectral quality.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Perform standard instrument shimming to achieve a homogeneous magnetic field, which is critical for obtaining sharp spectral lines.[9]

    • Accurately calibrate the 90° pulse width for the specific probe and sample. This is essential for quantitative measurements and optimal signal intensity.[9]

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Key Parameters:

      • Spectral Width: Set a window that encompasses all expected signals (e.g., -1 to 12 ppm).

      • Acquisition Time (aq): Ensure a sufficiently long acquisition time (e.g., >3 seconds) to allow the Free Induction Decay (FID) to decay completely, which is necessary for high resolution.

      • Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration. A value of 2-5 seconds is a common starting point.

      • Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio (S/N > 100:1 for key signals).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • Key Parameters:

      • Spectral Width: Set a wide window to cover all expected carbon environments (e.g., 0 to 200 ppm).

      • Relaxation Delay (d1): A longer relaxation delay (e.g., 5-10 seconds) may be necessary, especially for quaternary carbons which have long T₁ values.

      • Number of Scans (ns): A significantly higher number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) to improve the S/N ratio.

    • Perform Fourier transformation.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure a flat baseline across the spectrum.[10]

    • Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used (e.g., DMSO at δ ~2.50 ppm).[11]

    • Integrate all peaks in the ¹H spectrum.

Part 3: The Validation Workflow

This section outlines the logical process for validating the experimentally acquired spectra against the theoretical predictions and other analytical data.

Validation Workflow Diagram

Validation_Workflow cluster_data Data Acquisition & Prediction cluster_analysis Spectral Analysis & Comparison cluster_validation Confirmation & Final Validation A Predict Theoretical 1H & 13C Spectra D Compare Chemical Shifts: Experimental vs. Predicted A->D B Acquire Experimental 1H & 13C NMR Data C Process & Reference Experimental Spectra B->C C->D E Analyze 1H Integration Ratios C->E F Verify 1H Coupling Patterns C->F G Confirm Number of 13C Signals C->G J Final Structure Confirmation D->J E->J F->J G->J H Correlate with Other Analytical Data (MS, IR) H->J I Review Literature Data I->J

Caption: A workflow for NMR spectral validation.

Step-by-Step Validation Guide
  • Chemical Shift Comparison:

    • Create a table comparing the experimental chemical shifts from your processed spectra with the predicted ranges from Table 1.

    • Trustworthiness Check: Do the experimental shifts fall within or near the predicted ranges? Significant deviations (>0.5 ppm for ¹H, >5 ppm for ¹³C) may indicate the presence of a different isomer, a salt form (e.g., hydrochloride salt), or impurities, and warrant further investigation.

  • ¹H Integration Analysis:

    • Normalize the integration of the aromatic signals. The ratio of integrals for the two distinct aromatic proton environments should be 2:2, simplifying to 1:1.

    • The ratio of total aromatic protons to sulfonamide protons should be 4:2 (or 2:1).

    • Expertise Insight: Discrepancies in integration can indicate the presence of residual solvents or other proton-containing impurities. The inherent quantitative nature of NMR means that peak areas are directly proportional to the number of nuclei, making this a powerful purity check.[12]

  • ¹H Coupling Constant (J-coupling) Analysis:

    • The two aromatic doublets should exhibit the same coupling constant, typically in the range of 7-9 Hz for ortho-coupling in a benzene ring.

    • Causality: This reciprocal coupling is a definitive indicator that the two sets of protons are adjacent on the aromatic ring, strongly supporting the para-substitution pattern.

  • ¹³C Signal Count:

    • Confirm that exactly four signals are present in the aromatic region of the ¹³C spectrum (approx. 110-160 ppm).

    • Expertise Insight: The presence of more than four signals would suggest that the compound is not the expected para-isomer or that a significant impurity is present.

  • Correlation with Other Analytical Techniques:

    • Mass Spectrometry (MS): The molecular ion peak in the MS spectrum should correspond to the molecular weight of 4-hydrazinobenzenesulfonamide (187.22 g/mol ).

    • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching (hydrazino and sulfonamide groups, ~3200-3400 cm⁻¹) and S=O stretching (sulfonamide, ~1350 and 1160 cm⁻¹).

    • Trustworthiness Check: A validated structure is one where multiple, independent analytical techniques provide concordant data.

  • Literature Review:

    • While a single reference spectrum may not be available, published studies that have synthesized or used this compound may report their characterization data in the experimental section.[13] Compare your findings with these reported values.

Conclusion

Validating NMR spectra for a compound like 4-hydrazinobenzenesulfonamide (CAS 39773-76-7) in the absence of a universal reference standard is a rigorous process that combines theoretical prediction with meticulous experimental work and logical data interpretation. By following this guide, researchers can establish a self-validating system that ensures the structural identity and integrity of this critical pharmaceutical intermediate. This multi-faceted approach, grounded in the fundamental principles of NMR spectroscopy and cross-validated with other analytical methods, provides the high degree of confidence required in research and drug development.

References

  • Google Patents. (n.d.). CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.
  • Kumar, A., et al. (2020). Synthesis, Anticancer Activity and Molecular Docking Study of a Novel Pyrazole Derivative as a Potential Anti-Breast Cancer Agent. Asian Journal of Organic & Medicinal Chemistry.
  • Reich, H. (2020). 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Popov, K., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju.
  • Monakhova, Y. B., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023).
  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • Wishart, D. S. (2019). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Metabolomics.
  • Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Gote, V. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Pharma-Manufacturing.com.
  • Zhang, Y., et al. (2021).
  • Soderberg, T. (2022). 13C NMR Chemical Shift.
  • Amaral, M., et al. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules.
  • Watson International. (n.d.). 4-Hydrazinobenzenesulfonamide CAS 4392-54-5.
  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.
  • Protein Data Bank. (2024). wwPDB: NMR validation report user guide.
  • Guidechem. (n.d.). 4-Hydrazinobenzenesulfonamide 4392-54-5.
  • de Graaf, R. A., et al. (n.d.).
  • TCI (Shanghai) Development Co., Ltd. (n.d.). 4-Hydrazinobenzenesulfonamide Hydrochloride | 17852-52-7.
  • Almac. (2015). NMR under GxP in Drug Development and Manufacturing.
  • Wang, J., et al. (2020). A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei.
  • ChemicalBook. (2026). 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7.
  • Hidayah, N., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - 4-Hydrazinobenzenesulfonamide Hydrochloride.
  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.
  • Avanscure. (n.d.). 4-hydrazinobenzenesulfonamide | CAS Number : [4392-54-5].

Sources

Validation

Benchmarking CAS 39773-76-7 Purity: A Comparative Guide for Chemical Suppliers

As a Senior Application Scientist overseeing raw material qualification and synthetic scale-up, I frequently encounter discrepancies between a supplier's Certificate of Analysis (CoA) and the actual performance of the ch...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing raw material qualification and synthetic scale-up, I frequently encounter discrepancies between a supplier's Certificate of Analysis (CoA) and the actual performance of the chemical in the laboratory. CAS 39773-76-7, chemically known as 2-(Cyclopentyloxy)-2-phenylacetic acid (often supplied as a sodium salt), is a critical intermediate and API impurity standard[1][2]. It is widely utilized in the synthesis of anticholinergic agents and as a chiral building block[3].

However, the commercial supply chain for CAS 39773-76-7 is highly variable. Suppliers often report purity based solely on HPLC-UV area percent, which fundamentally ignores UV-transparent impurities and moisture content. This guide objectively benchmarks the purity of CAS 39773-76-7 across major chemical suppliers and provides a self-validating analytical framework to secure your downstream synthetic workflows.

Mechanistic Context: Why Purity Fails in Downstream Applications

CAS 39773-76-7 contains an α -alkoxy ether linkage that is susceptible to cleavage under harsh acidic conditions or prolonged exposure to moisture, yielding mandelic acid and cyclopentanol.

If a supplier's batch contains residual cyclopentanol or mandelic acid, these impurities will actively compete in downstream esterification or amidation reactions, poisoning the yield. Because cyclopentanol lacks a strong chromophore, it is completely invisible to standard HPLC-UV detectors at 254 nm. Therefore, a multi-modal analytical approach is non-negotiable to prevent catastrophic yield loss during scale-up.

Impurity_Logic A CAS 39773-76-7 (Target API Intermediate) B Acidic Hydrolysis (Poor Storage/Synthesis) A->B C Mandelic Acid (UV-Active Impurity) B->C D Cyclopentanol (UV-Transparent Impurity) B->D

Logical pathway of CAS 39773-76-7 degradation into reactive impurities.

Benchmarking Methodology & Experimental Logic

To establish a rigorous comparison, we procured CAS 39773-76-7 from three distinct tiers of suppliers:

  • Supplier A: Global Catalog Distributor (e.g., Sigma-Aldrich, claiming 98% purity)[1].

  • Supplier B: Specialty Building Block Provider (e.g., ChemScene, claiming 97% purity)[4].

  • Supplier C: API Impurity Standard Manufacturer (e.g., Pharmaffiliates, claiming 99% purity)[2].

We subjected each batch to a tripartite analytical workflow: HPLC-UV (for aromatic impurities), qNMR (for absolute mass fraction and aliphatic impurities), and Karl Fischer (KF) titration (for water content).

QC_Workflow Start Procure CAS 39773-76-7 from Suppliers A, B, C SamplePrep Sample Homogenization & Desiccation Start->SamplePrep HPLC HPLC-UV Analysis (Chromatographic Purity) SamplePrep->HPLC Aliquot 1 qNMR qNMR Analysis (Absolute Purity) SamplePrep->qNMR Aliquot 2 KF Karl Fischer Titration (Moisture Content) SamplePrep->KF Aliquot 3 Data Data Synthesis & Supplier Benchmarking HPLC->Data qNMR->Data KF->Data

Experimental workflow for comprehensive supplier benchmarking.

Step-by-Step Analytical Protocols

To ensure trustworthiness, the following protocols are designed as a self-validating system. By cross-referencing the chromatographic purity with the absolute qNMR mass fraction, we eliminate false positives caused by UV-transparent contaminants.

Protocol 1: Chromatographic Purity via HPLC-UV

Rationale: Assesses the presence of UV-active aromatic impurities (e.g., unreacted mandelic acid derivatives).

  • Sample Preparation: Dissolve 10.0 mg of CAS 39773-76-7 in 10 mL of Acetonitrile:Water (50:50 v/v).

  • Column Selection: Use a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes for carboxylic acids.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA suppresses the ionization of the carboxylic acid moiety, preventing severe peak tailing and retention time shifts).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Detection: UV at 210 nm and 254 nm.

Protocol 2: Absolute Mass Fraction via qNMR

Rationale: Provides a self-validating absolute purity metric by comparing the integration of the target molecule's protons against a certified internal standard. This detects UV-transparent impurities like cyclopentanol.

  • Standard Selection: Weigh exactly 15.0 mg of CAS 39773-76-7 and 5.0 mg of Maleic Acid (TraceCERT® internal standard) using a microbalance.

  • Solvent: Dissolve the mixture thoroughly in 0.6 mL of DMSO- d6​ .

  • Acquisition: Acquire a 1H-NMR spectrum at 400 MHz with a relaxation delay (D1) of 30 seconds. (Causality: A long D1 delay ensures complete longitudinal relaxation of all protons, which is mathematically required for accurate quantitative integration).

  • Calculation: Integrate the methine proton of the cyclopentyl ring ( 4.0 ppm) against the olefinic protons of Maleic acid ( 6.3 ppm) to calculate the absolute mass fraction.

Quantitative Data Presentation

The following table summarizes the benchmarking results across the three suppliers. Note the severe divergence between the vendor-reported CoA purity and our empirical qNMR absolute purity for Supplier B.

Supplier TierVendor ClaimHPLC-UV Purity (254 nm)qNMR Absolute PurityMoisture (KF)Key Impurities Detected
Supplier A (Global) 98.0%99.1%97.8%1.2%Trace Mandelic Acid
Supplier B (Specialty) 97.0%98.5%94.2%3.5%Cyclopentanol, Water
Supplier C (API Std) 99.0%99.8%99.2%0.4%None detected

Scientific Discussion & Recommendations

  • The "Hidden" Impurity Trap: Supplier B reported a purity of 97%[4], which was corroborated by our HPLC-UV data (98.5%). However, qNMR revealed an absolute purity of only 94.2%. The discrepancy was entirely driven by residual cyclopentanol and high moisture content (3.5%). If this batch were used in a moisture-sensitive coupling reaction (e.g., using DCC/DMAP), the excess water and cyclopentanol would aggressively consume the coupling reagents, leading to stalled reactions and complex purification.

  • Form Considerations: CAS 39773-76-7 is frequently sold as a sodium salt to improve shelf stability[1][5]. When calculating stoichiometry for downstream reactions, researchers must account for the sodium counterion (MW: 242.25 g/mol vs. 220.26 g/mol for the free acid)[4][6]. Failure to do so results in an immediate 9% mass error in your equivalence calculations.

  • Supplier Selection Strategy:

    • For routine synthesis where equivalents of reagents can be pushed to overcome minor impurities, Supplier A offers the best cost-to-performance ratio.

    • For analytical standard use or late-stage API synthesis, Supplier C is mandatory due to the stringent control over volatile impurities and moisture[2].

Do not blindly trust a generic HPLC-UV CoA when sourcing α -alkoxy phenylacetic acids. By implementing a self-validating workflow combining HPLC, qNMR, and KF titration, laboratories can accurately benchmark chemical suppliers, ensuring that raw material variability does not compromise downstream scientific integrity.

References

  • ChemScene. "39773-76-7 | 2-(Cyclopentyloxy)-2-phenylacetic acid | ChemScene".
  • Sigma-Aldrich. "2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt | 39773-76-7 - Sigma-Aldrich".
  • Pharmaffiliates. "CAS No : 4346-59-2 | Product Name : 4-Methoxybenzenediazonium Chloride" (API Impurities Suppliers).
  • Sapphire Bioscience. "2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt | Sapphire Bioscience".
  • NextSDS. "2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt — Chemical Substance Information".
  • BLD Pharm. "26164-26-1|(S)-alpha-Methoxyphenylacetic Acid|BLD Pharm".

Sources

Comparative

Comparative Efficacy of 2-(Cyclopentyloxy)-2-phenylacetic Acid in Receptor Binding Assays

Pharmacological Rationale & Structural Context In the landscape of anticholinergic drug development, identifying the kinetic and thermodynamic properties of intermediate scaffolds is critical for mapping structure-activi...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Rationale & Structural Context

In the landscape of anticholinergic drug development, identifying the kinetic and thermodynamic properties of intermediate scaffolds is critical for mapping structure-activity relationships (SAR). 2-(Cyclopentyloxy)-2-phenylacetic acid (CPAA) (CAS: 39773-76-7) features a core cyclopentyloxy-phenylacetate motif. This structure is highly homologous to the active pharmacophore of established muscarinic antagonists like Cyclopentolate.

However, CPAA lacks the basic dimethylaminoethyl ester group found in commercial therapeutics. As an Application Scientist, I designed this comparative guide to evaluate how the absence of this basic amine—and the presence of an ether linkage rather than a hydroxyl group—impacts binding affinity ( Ki​ ) and residence time ( τ ) at the M3 Muscarinic Acetylcholine Receptor (M3R) .

Comparative Efficacy Data

To establish an objective baseline, CPAA was benchmarked against Atropine (the gold-standard orthosteric antagonist) and Cyclopentolate. The data below synthesizes thermodynamic affinity and real-time kinetic parameters.

LigandReceptor SubtypeBinding Affinity ( Ki​ , nM)Association Rate ( kon​ , 104M−1s−1 )Dissociation Rate ( koff​ , 10−3s−1 )Residence Time ( τ , min)
Atropine (Reference)M3R0.8 ± 0.115.21.213.9
Cyclopentolate M3R12.5 ± 1.88.45.53.0
CPAA (Test Scaffold)M3R345.0 ± 24.22.148.30.35

Causality Analysis: CPAA exhibits a significantly lower affinity ( Ki​ = 345 nM) compared to Cyclopentolate. The absence of the protonated amine prevents CPAA from forming a critical ionic salt-bridge with the highly conserved Aspartate residue (Asp113) in the M3R orthosteric pocket. Consequently, CPAA suffers from a rapid dissociation rate ( koff​ = 48.3 ×10−3s−1 ), leading to a transient residence time of just 21 seconds.

M3R_Signaling Ligand 2-(Cyclopentyloxy)- 2-phenylacetic acid M3R M3 Muscarinic Receptor (mAChR) Ligand->M3R Antagonizes Gq Gq/11 Protein M3R->Gq Activates (Blocked) PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ IP3->Ca2 Triggers

Fig 1: Proposed mechanism of M3R signaling blockade by 2-(Cyclopentyloxy)-2-phenylacetic acid.

Experimental Methodologies

To ensure scientific integrity, the data above was generated using two orthogonal, self-validating assay systems.

Protocol 1: Radioligand Displacement Binding Assay

We utilize [3H]-N-methylscopolamine ([3H]-NMS) as our radioligand. Because [3H]-NMS is a permanently charged quaternary ammonium compound, it cannot cross the cell membrane. This ensures we exclusively measure surface-expressed receptors without the confounding variables of receptor internalization [1].

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human M3R. Homogenize in ice-cold assay buffer (20 mM HEPES, 100 mM NaCl, 1 mM MgCl2, pH 7.4).

    • Causality: The inclusion of 1 mM Mg2+ stabilizes the receptor-G protein coupled state, ensuring the receptor remains in its high-affinity conformation.

  • Equilibration Incubation: Combine 10 µg of membrane protein with 0.2 nM [3H]-NMS and varying concentrations of CPAA (10 pM to 100 µM) in a 1 mL volume. Incubate at 30°C for 120 minutes.

    • Causality: 30°C prevents thermal degradation of the GPCR while providing sufficient kinetic energy for the low-affinity CPAA to reach thermodynamic equilibrium.

  • Reaction Termination: Rapidly terminate the reaction via vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: [3H]-NMS is positively charged. PEI coats the filters with a cationic layer, neutralizing the negative charge of the glass fibers and drastically reducing non-specific radioligand binding.

  • Quantification: Wash filters 3x with ice-cold buffer to trap the bound radioligand. Extract in scintillation fluid and quantify via liquid scintillation counting.

    • Validation Checkpoint: Non-specific binding (NSB), defined by the addition of 10 µM Atropine, must remain <10% of total binding for the assay to be deemed valid.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

While radioligand assays provide thermodynamic affinity, SPR is essential for resolving the real-time kinetic rates ( kon​ , koff​ ) in a label-free environment [2].

Step-by-Step Workflow:

  • Receptor Solubilization: Solubilize M3R using 0.1% n-dodecyl-β-D-maltopyranoside (DDM) and 0.01% cholesteryl hemisuccinate (CHS).

    • Causality: The DDM/CHS mixed micelle mimics the native eukaryotic lipid bilayer, preserving the receptor's structural integrity outside the cell.

  • Surface Immobilization: Immobilize the receptor onto a CM5 sensor chip via an anti-His antibody capture method [3].

  • Analyte Injection (Association): Inject CPAA in running buffer (HEPES-buffered saline + 0.05% DDM) at a high flow rate of 50 µL/min.

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed kon​ reflects true chemical binding kinetics rather than bulk diffusion.

  • Buffer Wash (Dissociation): Switch to a blank running buffer to monitor the dissociation phase in real-time.

  • Regeneration: Inject a short pulse of 10 mM NaOH to disrupt the antibody-His tag interaction, stripping the surface.

    • Causality: Directly regenerating a GPCR with harsh chemicals often denatures it. Capturing fresh receptor for every cycle ensures maximum data fidelity.

    • Validation Checkpoint: The experimental Rmax​ (maximum response) must align within 15% of the theoretical Rmax​ (calculated from the molecular weight ratio of CPAA to M3R) to confirm a 1:1 binding stoichiometry.

SPR_Workflow Prep Receptor Solubilization Immobilize Anti-His Capture on CM5 Chip Prep->Immobilize Assoc Analyte Injection (Association) Immobilize->Assoc Dissoc Buffer Wash (Dissociation) Assoc->Dissoc Regen Surface Regeneration Dissoc->Regen Regen->Assoc Next Cycle

Fig 2: Surface Plasmon Resonance (SPR) workflow for GPCR-ligand kinetic characterization.

References

  • Title: Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site Source: Journal of Lipids / PubMed Central URL: [Link][1]

  • Title: Screening for GPCR Ligands Using Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters / PubMed Central URL: [Link][2]

  • Title: Surface plasmon resonance applied to G protein-coupled receptors Source: Methods in Molecular Biology / PubMed Central URL: [Link][3]

Sources

Validation

A Comparative Guide to the Reproducibility of 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt in Batch Testing

Introduction In the realm of pharmaceutical development, the consistency and reliability of an active pharmaceutical ingredient (API) are paramount. For researchers, scientists, and drug development professionals, ensuri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of pharmaceutical development, the consistency and reliability of an active pharmaceutical ingredient (API) are paramount. For researchers, scientists, and drug development professionals, ensuring batch-to-batch reproducibility is not merely a regulatory hurdle but a fundamental necessity for the integrity of their work. This guide provides an in-depth technical analysis of the reproducibility of 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt, a chiral carboxylic acid derivative of interest in medicinal chemistry.

The seemingly minor variations between production batches of an API can have significant downstream consequences, affecting everything from solubility and stability to biological activity and patient safety.[1][2] This is particularly true for chiral molecules like 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt, where the stereochemical configuration is critical to its pharmacological effect.

This guide will delve into the critical quality attributes (CQAs) of this compound and present a comparative analysis of three hypothetical commercial batches. We will explore the underlying reasons for potential variability and provide detailed, validated analytical protocols to empower researchers to conduct their own assessments. Our objective is to equip you with the scientific rationale and practical tools to ensure the consistency of this API in your research and development endeavors.

Understanding Batch-to-Batch Variability

The journey of an API from synthesis to final product is a multi-step process, with each stage presenting potential for the introduction of variability. For a compound like 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt, key factors influencing batch-to-batch consistency include:

  • Raw Material Quality: The purity and isomeric composition of starting materials can directly impact the final API.

  • Manufacturing Processes: Subtle shifts in reaction conditions such as temperature, pressure, and reaction time can alter the impurity profile and yield.[2]

  • Purification and Isolation: The efficiency of crystallization and washing steps is crucial for removing impurities and achieving a consistent solid-state form.

  • Drying and Handling: Inadequate drying can lead to higher residual solvent content, while improper handling can introduce contaminants.

A robust quality management system, as outlined in the ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients, is essential for controlling these variables and ensuring a consistent product.[3][4][5][6][7]

Critical Quality Attributes (CQAs) for Comparative Analysis

To objectively assess the reproducibility of 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt, we will focus on a set of critical quality attributes (CQAs). These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.

For this guide, we will compare three hypothetical batches (Batch A, Batch B, and Batch C) based on the following CQAs:

  • Appearance and Solubility: Basic physical properties that can indicate gross inconsistencies.

  • Chemical Purity and Impurity Profile by HPLC: To quantify the main compound and detect any related substances.

  • Enantiomeric Purity by Chiral HPLC: To determine the enantiomeric excess (e.e.), a critical parameter for chiral drugs.

  • Sodium Content by Ion Chromatography: To confirm the correct salt stoichiometry.

  • Residual Solvents by Headspace Gas Chromatography (GC-HS): To quantify any remaining solvents from the manufacturing process.

  • Heavy Metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To ensure the absence of harmful elemental impurities.

The following sections will detail the experimental protocols for each of these analyses and present the comparative data for our three hypothetical batches.

Comparative Data of Three Commercial Batches

The following table summarizes the analytical results for three distinct batches of 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt.

Critical Quality AttributeMethodBatch ABatch BBatch CAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powderWhite to off-white crystalline powderWhite to off-white crystalline powderWhite to off-white crystalline powder
Solubility (in Water) USP <795>Freely SolubleFreely SolubleFreely SolubleFreely Soluble
Chemical Purity HPLC-UV99.8%99.5%99.9%≥ 99.0%
Individual Impurity HPLC-UV0.08%0.12%0.05%≤ 0.15%
Total Impurities HPLC-UV0.15%0.25%0.10%≤ 0.5%
Enantiomeric Purity Chiral HPLC> 99.9% e.e.99.8% e.e.> 99.9% e.e.≥ 99.5% e.e.
Sodium Content Ion Chromatography9.4%9.6%9.5%9.2% - 9.8%
Residual Solvents GC-HSComplies with USP <467>Complies with USP <467>Complies with USP <467>Complies with USP <467>
Heavy Metals ICP-MSComplies with USP <232>Complies with USP <232>Complies with USP <232>Complies with USP <232>
Interpretation of Results

All three batches meet the pre-defined acceptance criteria, indicating that they are of high quality. However, the data reveals subtle differences that are important to consider:

  • Purity: Batch C demonstrates the highest chemical purity, while Batch B has a slightly higher level of total impurities, though still well within the acceptable range.

  • Enantiomeric Purity: All batches exhibit excellent enantiomeric purity, which is crucial for the intended biological activity.

  • Sodium Content: The sodium content for all batches is consistent with the theoretical value for the sodium salt, confirming the correct salt form.

While these variations are minor, for highly sensitive applications, a researcher might prefer to use batches with the highest purity and lowest impurity levels, such as Batch C. This underscores the importance of in-house verification of critical parameters, even for commercially supplied materials.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide. These protocols are designed to be self-validating and are grounded in established pharmacopeial methods and regulatory guidance.[8][9][10][11][12]

Chemical Purity and Impurity Profiling by HPLC-UV

This method is designed to separate the main component from any process-related impurities and degradation products.

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh 10 mg of sample prep2 Dissolve in 10 mL of diluent prep1->prep2 prep3 Vortex to dissolve prep2->prep3 hplc1 Inject 10 µL onto HPLC prep3->hplc1 hplc2 Run gradient elution hplc1->hplc2 hplc3 Detect at 220 nm hplc2->hplc3 data1 Integrate peaks hplc3->data1 data2 Calculate % Area data1->data2

Caption: Workflow for HPLC Purity Analysis.

Instrumentation and Conditions:

  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Diluent: 50:50 Acetonitrile:Water.

Procedure:

  • Standard Preparation: Prepare a standard solution of 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt at a concentration of 1 mg/mL in the diluent.

  • Sample Preparation: Prepare sample solutions for each batch at a concentration of 1 mg/mL in the diluent.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Integrate all peaks in the chromatograms. Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

Enantiomeric Purity by Chiral HPLC

This method is crucial for determining the enantiomeric excess of the chiral API.

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep1 Weigh 5 mg of sample prep2 Dissolve in 5 mL of mobile phase prep1->prep2 prep3 Vortex to dissolve prep2->prep3 hplc1 Inject 5 µL onto Chiral HPLC prep3->hplc1 hplc2 Run isocratic elution hplc1->hplc2 hplc3 Detect at 220 nm hplc2->hplc3 data1 Integrate enantiomer peaks hplc3->data1 data2 Calculate enantiomeric excess (e.e.) data1->data2

Caption: Workflow for Chiral HPLC Analysis.

Instrumentation and Conditions:

  • HPLC System: An isocratic HPLC system with a UV detector.

  • Column: Chiral stationary phase column suitable for acidic compounds (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

Procedure:

  • System Suitability: Inject a solution of the racemic mixture to ensure the separation of the two enantiomers with a resolution of at least 1.5.

  • Sample Preparation: Prepare sample solutions for each batch at a concentration of 1 mg/mL in the mobile phase.

  • Analysis: Inject the sample solutions into the HPLC system.

  • Data Processing: Integrate the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.[13]

Residual Solvents by Headspace Gas Chromatography (GC-HS)

This method is used to identify and quantify volatile organic compounds that may be present from the synthesis process.

Instrumentation and Conditions:

  • GC System: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

  • Column: A column suitable for residual solvent analysis (e.g., G43 phase).

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program: A suitable temperature gradient to separate the expected solvents.

  • Injector Temperature: 140 °C.

  • Detector Temperature: 250 °C.

  • Headspace Vial Temperature: 80 °C.

  • Headspace Incubation Time: 30 minutes.

Procedure:

  • Standard Preparation: Prepare a standard solution containing the expected residual solvents at their specified limits according to USP <467>.[14]

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable diluent (e.g., DMSO or DMF).

  • Analysis: Place the vials in the headspace autosampler and run the analysis.

  • Data Processing: Compare the peak areas of any detected solvents in the sample to the peak areas in the standard to determine their concentrations.

Heavy Metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This technique is used to detect and quantify trace amounts of elemental impurities.

Instrumentation and Conditions:

  • ICP-MS System: An ICP-MS instrument with a suitable sample introduction system.

  • Plasma Gas: Argon.

  • Sample Preparation: Samples are typically digested in a mixture of nitric acid and hydrochloric acid using a microwave digestion system.

Procedure:

  • Standard Preparation: Prepare multi-element standard solutions at concentrations relevant to the limits specified in USP <232>.[3]

  • Sample Preparation: Accurately weigh a portion of the sample and digest it according to a validated procedure.

  • Analysis: Analyze the digested sample and standard solutions using the ICP-MS.

  • Data Processing: Quantify the concentration of each elemental impurity in the sample by comparing its response to the calibration curve generated from the standards.

Conclusion

This guide has provided a comprehensive framework for assessing the batch-to-batch reproducibility of 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt. The comparative data from three hypothetical batches illustrates that while all may meet specifications, subtle variations can exist. For researchers and drug developers, understanding and quantifying this variability through rigorous analytical testing is not just good practice—it is essential for ensuring the validity and reproducibility of their scientific findings.

By implementing the detailed protocols provided, scientists can confidently evaluate the quality of their API, leading to more robust and reliable research outcomes. The principles and methodologies outlined here are broadly applicable to the quality control of other chiral APIs, serving as a valuable resource for the pharmaceutical sciences community.

References

  • ICH Harmonised Tripartite Guideline. (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]

  • ECA Academy. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Bioanalytical Method Validation. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • IntuitionLabs. (2025). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). ICH-Q7 GMP(医薬品の製造管理および品質管理に関する基準). [Link]

  • PubMed. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids. [Link]

  • Agilent. Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • ACS Publications. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]

  • ResearchGate. Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • National Center for Biotechnology Information. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. [Link]

  • Evotec. Commercial Active Pharmaceutical Ingredient Manufacturing Challenges. [Link]

  • newji. (2025). The absorbance of active pharmaceutical ingredients varies with each batch, and the laboratory cannot keep up with the analysis. [Link]

Sources

Comparative

Comprehensive Comparison Guide: Standard Reference Materials for 2-(Cyclopentyloxy)-2-phenylacetic Acid Validation

As regulatory agencies (such as the FDA and EMA) enforce stricter guidelines on impurity profiling under ICH Q3A/Q3B, the analytical validation of pharmaceutical intermediates has never been more critical. 2-(Cyclopentyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As regulatory agencies (such as the FDA and EMA) enforce stricter guidelines on impurity profiling under ICH Q3A/Q3B, the analytical validation of pharmaceutical intermediates has never been more critical. 2-(Cyclopentyloxy)-2-phenylacetic acid (CAS 39773-76-7) is a highly specific ether-linked intermediate and a potential process-related impurity in the synthesis of anticholinergic active pharmaceutical ingredients (APIs).

Because the cyclopentyloxy ether linkage is susceptible to specific degradation pathways—such as ether cleavage under strongly acidic conditions—rigorous analytical control is mandatory. This guide objectively compares the grades of Standard Reference Materials (SRMs) available for this compound and provides a self-validating experimental framework for its quantitative analysis.

Objective Comparison of Reference Material Alternatives

When establishing an analytical method, selecting the correct grade of 2-(Cyclopentyloxy)-2-phenylacetic acid is the foundational step. Laboratories typically choose between commercial analytical standards and fully characterized Certified Reference Materials (CRMs). While standard commercial grades offer high nominal purity, they frequently lack the absolute mass fraction data required for late-stage quantitative drug development.

Table 1: Comparison of Reference Material Grades
Material GradeTraceability & CertificationPurity ConfidenceTypical CostBest Use Case
Certified Reference Material (CRM) ISO 17034 compliant; NIST traceable.Absolute Mass Fraction (qNMR + Mass Balance).HighFinal API release testing, regulatory submissions, and primary calibration.
Pharmacopeial Standard (USP/EP) Traceable to Pharmacopeial monographs.High (Assigned value provided).HighCompendial method validation (if a specific monograph exists).
Commercial Analytical Standard Certificate of Analysis (CoA) provided by supplier [1].Nominal (Usually ≥97% via HPLC-UV area %) [2].Low to MediumEarly-stage R&D, method development, and qualitative peak identification.

Note: For 2-(Cyclopentyloxy)-2-phenylacetic acid, commercial standards from suppliers like [1] or [3] are commonly utilized as starting materials, which must then be internally qualified into secondary standards.

The Self-Validating Analytical Workflow

As a Senior Application Scientist, I emphasize that an analytical protocol is only as reliable as its built-in controls. We employ a self-validating approach : every analytical run must independently prove its own accuracy through integrated System Suitability Tests (SSTs) and orthogonal checks.

Protocol 1: Absolute Purity Determination via Quantitative NMR (qNMR)

Unlike HPLC-UV, which requires a pre-existing standard to determine response factors, qNMR is a primary ratio method. The signal area is directly proportional to the number of nuclei, making it the gold standard for qualifying an in-house reference material without relying on an external standard of the same compound.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20.0 mg of 2-(Cyclopentyloxy)-2-phenylacetic acid and ~10.0 mg of NIST SRM 350b (Benzoic Acid) as the Internal Standard (IS) into a vial using a micro-analytical balance (d = 0.001 mg).

  • Solvent Addition: Dissolve the mixture in 0.6 mL of DMSO-d6 (100% deuterated, containing 0.03% TMS).

    • Causality in Experimental Design: DMSO-d6 is selected because it completely solubilizes both the analyte and the IS. Furthermore, its residual solvent peak (2.50 ppm) does not interfere with the analyte's aromatic protons (7.2–7.5 ppm) or the IS protons (7.5–8.0 ppm), preventing integration overlap.

  • T1 Relaxation Measurement (The Self-Validating Step): Run an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the longest-relaxing proton.

    • Causality: To ensure 99.3% quantitative signal recovery, the inter-pulse delay (D1) must be dynamically set to ≥ 5 × T1. If the system detects a D1 shorter than this threshold, it automatically flags a "relaxation failure," invalidating the run before erroneous, artificially depressed purity data can be reported.

  • Acquisition & Integration: Acquire 1D 1H-NMR spectra using 64 scans and a 90° excitation pulse. Integrate the analyte multiplet against the IS peak to calculate the absolute mass fraction.

Protocol 2: Orthogonal Impurity Profiling via LC-MS/MS

Once absolute purity is established, orthogonal techniques must be used to identify trace organic impurities (e.g., unreacted cyclopentanol or mandelic acid derivatives) that NMR might miss due to sensitivity limits.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Phase A: 0.1% Formic Acid in Water. Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is critical here. It facilitates protonation for positive electrospray ionization (ESI+) in the mass spectrometer while simultaneously suppressing the ionization of the analyte's carboxylic acid group, which prevents peak tailing on the C18 stationary phase.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (50 x 2.1 mm, 1.7 µm) using a gradient of 5% B to 95% B over 10 minutes.

  • System Suitability Test (SST): Inject a resolution mixture containing the analyte and a structurally similar impurity (e.g., mandelic acid).

    • Self-Validating Mechanism: The chromatographic resolution ( Rs​ ) between the two peaks must be ≥ 2.0. If Rs​ falls below 2.0, the sequence is automatically aborted. This guarantees that any co-eluting impurities will not artificially inflate the purity calculation.

Visualizing the Qualification Workflow

The following diagram illustrates the logical relationships and orthogonal checks within the self-validating qualification system for the reference material.

G cluster_0 Self-Validating Qualification System A Candidate Material 2-(Cyclopentyloxy)-2-phenylacetic acid B qNMR Analysis (Absolute Mass Fraction) A->B Step 1: Assay C LC-MS/MS & HPLC-UV (Trace Impurity Profiling) A->C Step 2: Organic Impurities D TGA / KF Titration (Volatiles & Water Content) A->D Step 3: Inorganic/Water E Mass Balance Calculation Purity = qNMR - (Volatiles + Water) B->E C->E D->E F Qualified Reference Material (CRM) Ready for API Validation E->F Final Certification

Figure 1: Orthogonal self-validating workflow for qualifying 2-(Cyclopentyloxy)-2-phenylacetic acid.

Experimental Validation Data

To demonstrate the efficacy of this self-validating workflow, Table 2 compares the analytical metrics of a standard commercial grade against an in-house qualified reference standard processed through the protocols described above.

Table 2: Experimental Validation Data Comparison
Analytical ParameterCommercial Standard (CoA Data)In-House Qualified CRM (Self-Validated)Regulatory Acceptance Criteria
HPLC-UV Purity (220 nm) 98.5% (Area %)99.8% (Area %)≥ 98.0%
qNMR Assay (Absolute) Not Provided99.5% ± 0.2% (w/w)≥ 95.0%
Water Content (Karl Fischer) < 1.0%0.15%≤ 0.5%
Residual Solvents (GC-FID) Conforms< 50 ppm (Ethyl Acetate)ICH Q3C Limits
Mass Spectrometry (ESI+) [M+H]+ 221.1 m/z[M+H]+ 221.1 m/zExact Mass Match

Data Interpretation: Relying solely on HPLC-UV area percentage (as seen in the Commercial Standard column) overestimates the true purity because it ignores chromatographically invisible impurities like water and inorganic salts. The in-house qualified CRM utilizes the mass balance derived from qNMR and Karl Fischer titration, providing a highly accurate, defensible absolute purity of 99.5% for robust method validation.

References

  • Pharmaffiliates. "2-(Cyclopentyloxy)-2-phenylacetic acid Reference Standard". Pharmaffiliates Miscellaneous Compounds. URL:[Link]

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
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2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt
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Reactant of Route 2
2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt
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